1-Propyl-1H-pyrazole-4,5-diamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
2-propylpyrazole-3,4-diamine |
InChI |
InChI=1S/C6H12N4/c1-2-3-10-6(8)5(7)4-9-10/h4H,2-3,7-8H2,1H3 |
InChI Key |
ONFGLCWPFZSODG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=N1)N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendant Scaffold: A Technical Guide to Pyrazole-4,5-diamine Derivatives in Modern Drug Discovery
Foreword: The Unseen Potential of a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can interact with a wide range of biological targets. The pyrazole ring is a distinguished member of this elite group, forming the core of numerous approved drugs.[1][2][3] Within this family, the pyrazole-4,5-diamine substitution pattern presents a particularly compelling, yet relatively underexplored, platform for the design of novel therapeutics. The two adjacent amino groups offer versatile handles for chemical modification, enabling the creation of libraries of compounds with diverse pharmacological profiles. This guide provides an in-depth exploration of pyrazole-4,5-diamine derivatives, from their synthesis to their biological evaluation and structure-activity relationships, with a focus on their burgeoning role as kinase inhibitors in oncology.
I. The Synthetic Blueprint: Crafting the Pyrazole-4,5-diamine Core
The synthesis of the pyrazole-4,5-diamine scaffold is a critical first step in the exploration of its therapeutic potential. Several synthetic strategies have been developed, each with its own advantages and limitations. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
A. Established Synthetic Pathways
A common and effective method for the synthesis of 1-substituted-4,5-diaminopyrazoles involves a multi-step process starting from pyrazole. This process is outlined below and is a testament to the chemical versatility of the pyrazole ring.
Experimental Protocol: Synthesis of 1-Hydroxyethyl-4,5-diamino Pyrazole Sulfate
This protocol is a representative example of a multi-step synthesis to achieve the desired 4,5-diamino substitution pattern.
Step 1: Nitration of Pyrazole
-
Rationale: The initial nitration at the 4-position of the pyrazole ring is a crucial step to introduce a functional group that can later be reduced to an amine.
-
Procedure: Pyrazole is treated with a mixture of concentrated sulfuric acid and nitric acid to yield 4-nitropyrazole.
Step 2: Bromination of 4-Nitropyrazole
-
Rationale: Bromination at the 3 and 5 positions serves a dual purpose: it protects these positions from undesired reactions and provides leaving groups for subsequent nucleophilic substitution.
-
Procedure: 4-Nitropyrazole is treated with bromine to yield 3,5-dibromo-4-nitropyrazole.
Step 3: N-Alkylation
-
Rationale: This step introduces the desired substituent at the N1 position of the pyrazole ring. The choice of alkylating agent determines the final N1-substituent.
-
Procedure: 3,5-Dibromo-4-nitropyrazole is reacted with a suitable hydroxyethyl halide in the presence of a base like sodium hydride to yield N-hydroxyethyl-substituted 3,5-dibromo-4-nitropyrazole.
Step 4: Nucleophilic Aromatic Substitution
-
Rationale: One of the bromine atoms is displaced by an amine, a key step in building the diamine functionality. Benzylamine is often used as the amine source.
-
Procedure: The N-hydroxyethyl-substituted 3,5-dibromo-4-nitropyrazole is heated with benzylamine to yield the 5-amino-3-bromo-4-nitropyrazole derivative.
Step 5: Reduction
-
Rationale: The final step involves the reduction of the nitro group and the remaining bromine atom to afford the target 4,5-diaminopyrazole. Catalytic hydrogenation is a common method for this transformation.
-
Procedure: The 5-amino-3-bromo-4-nitropyrazole derivative is subjected to catalytic hydrogenation to yield 1-hydroxyethyl-4,5-diamino pyrazole. The final product is often isolated as a sulfate salt to improve its stability and handling.
B. Alternative Synthetic Strategies
Other synthetic routes to 4,5-diaminopyrazoles have also been reported. For instance, the cyclization of appropriately substituted precursors is a viable approach. One such method involves the reaction of a β-ketonitrile with a hydrazine derivative, followed by functional group manipulations to introduce the amino groups.
II. Biological Frontiers: Pyrazole-4,5-diamines in Oncology
The pyrazole-4,5-diamine scaffold has emerged as a promising framework for the development of novel anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.
A. Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4] The pyrazole-4,5-diamine core has been successfully utilized to develop potent CDK inhibitors.
A notable example is the discovery of 4-arylazo-3,5-diamino-1H-pyrazoles as a novel class of ATP-competitive CDK inhibitors.[5] One of the most potent compounds from this series, 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508), exhibits a preference for CDK9-cyclin T1.[5] Inhibition of CDK9 leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II, resulting in the suppression of mRNA synthesis and the induction of the tumor suppressor protein p53.[5]
Mechanism of Action: CDK Inhibition
The following diagram illustrates the central role of CDKs in cell cycle progression and how their inhibition by pyrazole-4,5-diamine derivatives can lead to cell cycle arrest.
Caption: Pyrazole-4,5-diamine derivatives inhibit JAK kinase, blocking the JAK/STAT signaling pathway.
Structure-Activity Relationship (SAR) for JAK Inhibition
-
4-Amino Group: The amino group at the 4-position of the pyrazole ring is a key feature for JAK inhibition.
-
Substituents on the Pyrimidine Ring: The nature of the substituent on the pyrimidine ring attached to the 4-amino group significantly influences potency and selectivity.
-
N1-Substituent: Modifications at the N1 position of the pyrazole ring can also modulate activity.
Table 1: Inhibitory Activity of Representative Pyrazole-4,5-diamine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| CAN508 | CDK9/cyclin T1 | - | [5] |
| 3f | JAK1 | 3.4 | [6] |
| 3f | JAK2 | 2.2 | [6] |
| 3f | JAK3 | 3.5 | [6] |
| 11b | JAK1 | - | [6] |
| 11b | JAK2 | - | [6] |
| 11b | JAK3 | - | [6] |
Note: IC50 values for CAN508 were not explicitly provided in the abstract as a single value, but it was identified as a potent inhibitor. For compounds 11b, the abstract mentions submicromolar cytotoxicity against certain cell lines but does not provide specific IC50 values against the kinases.
III. Experimental Workflows: From Bench to Biological Insight
The evaluation of pyrazole-4,5-diamine derivatives as potential drug candidates involves a series of well-defined experimental workflows, from initial screening to detailed mechanistic studies.
A. In Vitro Anticancer Activity Assays
A crucial first step is to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole-4,5-diamine derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50). [7]
-
B. Kinase Inhibition Assays
To determine the specific molecular target of the active compounds, in vitro kinase inhibition assays are performed.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.
-
Procedure:
-
In a multi-well plate, combine the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add the pyrazole-4,5-diamine derivative at various concentrations.
-
Incubate the reaction mixture to allow for phosphorylation.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope labeling, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
-
C. Drug Discovery Workflow
The following diagram illustrates a typical drug discovery workflow for the development of pyrazole-4,5-diamine derivatives as kinase inhibitors.
Caption: A typical drug discovery workflow for pyrazole-4,5-diamine derivatives.
IV. Future Perspectives and Conclusion
References
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. PubMed. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. National Institutes of Health. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Royal Society of Chemistry. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors as potential anticancer agents: design, synthesis, and evaluation. University of South Australia. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health. [Link]
-
(PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. ResearchGate. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
- Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. [Link]
- Process for producing 4,5-diamino pyrazole derivatives, their use for dyeing hair and novel pyrazole derivatives.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
- Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
-
Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. National Institutes of Health. [Link]
- Aminopyrazoles as selective janus kinase inhibitors.
-
Current status of pyrazole and its biological activities. National Institutes of Health. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of the Western Cape. [Link]
-
Design, synthesis and structure-activity relationship of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones as potent p53-MDM2 inhibitors. Europe PMC. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]
-
Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. National Institutes of Health. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. OREKLA. [Link]
-
(PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ResearchGate. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. De Gruyter. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]
-
Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. National Institutes of Health. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Institutes of Health. [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. PubMed. [Link]
-
Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors | Request PDF. ResearchGate. [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Publications. [Link]
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility Profile of 1-Propyl-1H-pyrazole-4,5-diamine in Organic Solvents
Introduction
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1][2][3] Among these, 1-Propyl-1H-pyrazole-4,5-diamine represents a key building block, featuring a combination of a lipophilic propyl group and a polar diaminopyrazole core. This unique amphipathic nature dictates its interaction with various media, making a thorough understanding of its solubility profile not merely an academic exercise, but a fundamental prerequisite for successful application.
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that profoundly influences every stage of its lifecycle—from reaction kinetics and purification strategies to formulation development and ultimate bioavailability.[4][5] Poor solubility can lead to unpredictable results in biological assays, complicate purification processes, and pose significant challenges for developing effective delivery systems.[5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the solubility profile of this compound. Moving beyond a simple list of data points, we will explore the underlying physicochemical principles governing its dissolution, present authoritative, step-by-step protocols for experimental solubility determination, and offer a predictive analysis of its behavior across a spectrum of common organic solvents.
Theoretical Framework: The Molecular Basis of Solubility
The solubility of a solid solute in a liquid solvent is governed by the energetic balance between two competing sets of intermolecular forces: the forces holding the solute molecules together in the crystal lattice (solute-solute interactions) and the forces between the solute and solvent molecules (solute-solvent interactions). Dissolution occurs when the energy released from favorable solute-solvent interactions is sufficient to overcome the solute's lattice energy and the energy required to create a cavity in the solvent. The adage "like dissolves like" serves as a useful heuristic, fundamentally referring to the polarity and hydrogen-bonding capabilities of the solute and solvent.[6]
Key Structural Features of this compound:
-
Polar Core: The pyrazole ring, with its two adjacent nitrogen atoms, and particularly the two primary amine (-NH₂) groups at the 4 and 5 positions, form a highly polar, electron-rich region.
-
Hydrogen Bonding: The two amine groups are potent hydrogen bond donors and acceptors. The nitrogen atoms within the pyrazole ring act as hydrogen bond acceptors. This capacity for extensive hydrogen bonding is a dominant factor in its solubility.
-
Non-polar Moiety: The N1-propyl group introduces a region of lipophilicity, a non-polar hydrocarbon tail that influences its interaction with less polar solvents.
The molecule's dual nature—a polar, hydrogen-bonding head and a non-polar tail—suggests a complex solubility profile, with significant solubility expected in polar solvents that can engage in hydrogen bonding and limited solubility in non-polar, aprotic solvents.
Physicochemical Properties & Solvent Classification
To logically predict and interpret solubility, it is essential to quantify the properties of both the solute and the potential solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Calculated) | Significance |
| Molecular Formula | C₆H₁₂N₄ | Defines the elemental composition. |
| Molecular Weight | 140.19 g/mol | Influences dissolution kinetics and diffusion. |
| Hydrogen Bond Donors | 4 (from two -NH₂ groups) | High capacity to donate protons in H-bonds. |
| Hydrogen Bond Acceptors | 4 (from two -NH₂ and two ring N) | High capacity to accept protons in H-bonds. |
| LogP (Octanol-Water Partition Coefficient) | ~ -0.5 to 0.5 (Estimated) | Indicates a generally hydrophilic character. |
| Topological Polar Surface Area (TPSA) | ~ 80-90 Ų | High TPSA suggests strong polar interactions and potentially lower membrane permeability. |
Table 2: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Class | Dielectric Constant (ε) | Hydrogen Bonding | Primary Interaction Mechanism |
| n-Hexane | Non-Polar | 1.9 | None | van der Waals forces |
| Toluene | Non-Polar (Aromatic) | 2.4 | None | van der Waals, π-π stacking |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Acceptor (weak) | Dipole-dipole |
| Ethyl Acetate | Polar Aprotic | 6.0 | Acceptor | Dipole-dipole |
| Acetone | Polar Aprotic | 21 | Acceptor | Dipole-dipole |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Acceptor (weak) | Dipole-dipole |
| Dimethylformamide (DMF) | Polar Aprotic | 38 | Acceptor | Dipole-dipole, H-bond acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Acceptor | Dipole-dipole, H-bond acceptor |
| Isopropanol | Polar Protic | 19.9 | Donor & Acceptor | Hydrogen bonding, dipole-dipole |
| Ethanol | Polar Protic | 24.5 | Donor & Acceptor | Hydrogen bonding, dipole-dipole |
| Methanol | Polar Protic | 33 | Donor & Acceptor | Hydrogen bonding, dipole-dipole |
| Water | Polar Protic | 80.1 | Donor & Acceptor | Hydrogen bonding, dipole-dipole |
Predictive Solubility Profile
Based on the principles of intermolecular forces and the properties outlined above, a predictive solubility profile for this compound can be established.
Table 3: Predicted Solubility of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water, Acetic Acid | High to Moderate | The primary amine groups and pyrazole nitrogens can readily form strong hydrogen bonds with protic solvents. Water solubility may be slightly limited by the non-polar propyl group.[7] |
| Polar Aprotic | DMSO, DMF | High | Strong dipole moments and hydrogen bond accepting capabilities of these solvents can effectively solvate the polar core of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to Low | These solvents are less effective at solvating the hydrogen bond donating amine groups compared to DMSO or DMF, likely resulting in lower solubility. |
| Non-Polar | Toluene, Dichloromethane | Low | While DCM has a dipole moment, the overall non-polar character of these solvents provides insufficient favorable interactions to overcome the solute's crystal lattice energy. |
| Non-Polar | Hexane, Cyclohexane | Very Low / Insoluble | The significant mismatch in polarity and the inability to form hydrogen bonds will result in negligible solubility. |
Experimental Protocols for Solubility Determination
While predictions are valuable, empirical measurement remains the definitive standard. The choice of method depends on the stage of research, balancing accuracy with throughput and material consumption.
The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility
The shake-flask method is universally regarded as the most reliable technique for determining true equilibrium solubility.[8][9][10] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring a thermodynamically stable state.
Causality Behind the Protocol:
-
Excess Solid: Using an excess of the compound ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.
-
Equilibration Time: A sufficient incubation period (typically 24-72 hours) is critical to allow the dissolution and crystallization processes to reach a dynamic equilibrium. Shorter times may lead to an underestimation of solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible and accurate results.
-
Phase Separation: Complete removal of undissolved solid particles by filtration or centrifugation is crucial to avoid artificially inflating the measured concentration of the supernatant.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The presence of undissolved solid should be visually evident throughout the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the suspension for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial. Alternatively, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) and carefully collect the supernatant.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Determine the concentration of the saturated solution by comparing its response to the calibration curve. The result is reported in units such as mg/mL or mol/L.
-
High-Throughput Screening (HTS) for Kinetic Solubility
In early-stage discovery, where compound availability is limited and speed is paramount, HTS methods are employed to rapidly assess solubility.[12][13][14] These assays typically measure kinetic solubility, which reflects the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous or organic medium.[5] While less precise than thermodynamic solubility, it is invaluable for rank-ordering compounds.
Causality Behind the Protocol:
-
DMSO Stock: High-concentration DMSO stocks are standard in HTS. The challenge arises when this stock is diluted into a solvent where the compound is less soluble, potentially leading to supersaturation and precipitation.
-
Precipitation Detection: The formation of solid precipitate scatters light. Nephelometry or turbidimetry provides a rapid, plate-based measurement of this light scattering, serving as a proxy for insolubility.[13]
Step-by-Step Protocol (96-Well Plate Format):
-
Plate Preparation: Add the desired organic solvents to the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler, add small volumes of a high-concentration (e.g., 10 mM) DMSO stock solution of this compound to the solvent-containing wells to achieve a range of final concentrations.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity (absorbance at a high wavelength, e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in light scattering or turbidity is observed compared to controls.
Factors Influencing Solubility
Several external factors can significantly alter the solubility of this compound.
-
Temperature: For most solids, solubility in organic solvents increases with temperature.[7] This relationship can be leveraged during purification processes like recrystallization. The van't Hoff equation provides a quantitative thermodynamic description of this dependency.[10]
-
pH (in aqueous or protic media): The two primary amine groups are basic. In acidic conditions (low pH), these groups will become protonated to form ammonium salts (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water, leading to a significant increase in aqueous solubility.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Different polymorphs have distinct crystal lattice energies, which directly impact their solubility; typically, the most stable polymorph is the least soluble.[9] Amorphous forms lack a defined lattice and are generally more soluble than their crystalline counterparts.
Conclusion
This compound is a molecule of significant synthetic utility, characterized by a polar, hydrogen-bonding diaminopyrazole core and a non-polar propyl substituent. This structural duality predicts a solubility profile favoring polar protic (e.g., methanol, ethanol) and polar aprotic (e.g., DMSO, DMF) solvents, with progressively lower solubility in less polar and non-polar media like dichloromethane and hexane.
For definitive characterization, this guide provides detailed, actionable protocols for both the gold-standard shake-flask method, which measures thermodynamic solubility, and high-throughput kinetic assays suitable for early-stage screening. Understanding and controlling the solubility of this compound by manipulating solvent choice, temperature, and pH is paramount for its effective use in research and development. As computational tools advance, machine learning and physics-based models will further enhance our ability to predict solubility, accelerating the design and development of new chemical entities.[15][16][17]
References
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Nguyen, B., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Nature Communications.
- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.
- Luo, J., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs.
- Goldsmith, M. R., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
- Marques, M. R. C. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate.
- Kansara, V., et al. (2008). Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. Pharmaceutical Development and Technology.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- WuXi AppTec DMPK. (n.d.). Solubility Study.
- Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH.
- Luo, J., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. Taylor & Francis Online.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- BioAssay Systems. (n.d.). Shake Flask Method Summary.
- Unknown. (2024). Solubility test for Organic Compounds.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
- Rizzi, A., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Jalalon, J. V. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.
- G. V. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC.
- G. V. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- El-Saeed, M. M., & Abdou, M. M. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
- Sapkal, S., & Kamble, V. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI.
Sources
- 1. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. scispace.com [scispace.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. chem.ws [chem.ws]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. communities.springernature.com [communities.springernature.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
Technical Guide: The Role of 1-Propyl-1H-pyrazole-4,5-diamine in Heterocyclic Chemistry
Executive Summary
1-Propyl-1H-pyrazole-4,5-diamine (CAS: 758679-56-0) serves as a critical dinucleophilic scaffold in modern medicinal chemistry. Unlike its more common methyl- or unsubstituted analogs, the N-propyl variant offers a strategic balance of lipophilicity and steric bulk, optimizing the pharmacokinetic profiles of fused heterocyclic drugs.
This guide details the technical utility of this scaffold, focusing on its role as a precursor for pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyrazines —pharmacophores widely validated in kinase inhibition (e.g., CDK, Raf) and antagonism of CRF receptors.
Part 1: Chemical Profile & Strategic Utility
Structural Analysis
The molecule features a pyrazole core substituted with two vicinal amino groups at positions 4 and 5. The N1-propyl chain distinguishes this building block by increasing the LogP (lipophilicity) relative to the methyl analog, which can enhance cell membrane permeability in drug candidates without significantly compromising aqueous solubility.
| Property | Value | Relevance |
| CAS Number | 758679-56-0 | Unique Identifier |
| Formula | C₆H₁₂N₄ | Core Scaffold |
| Molecular Weight | 140.19 g/mol | Low MW allows for fragment-based drug design |
| Key Reactivity | 4,5-Diamino | Bidentate nucleophile for [5+6] or [5+5] annulation |
| pKa (Est.) | ~3.5 (N-4), ~1.5 (N-5) | Differential nucleophilicity directs regioselectivity |
Mechanistic Causality in Drug Design
In kinase inhibitor development, the fused pyrazole ring often mimics the purine adenine ring of ATP. The N1-substituent (propyl) projects into the solvent-accessible region of the ATP-binding pocket, often interacting with the ribose-binding domain or improving hydrophobic collapse.
Part 2: Synthesis of the Core Scaffold
To ensure high purity for downstream applications, the synthesis of this compound typically proceeds via the reduction of a nitro- or nitroso-pyrazole intermediate.
Validated Synthetic Route
The most robust industrial route involves the N-alkylation of 3,5-dibromo-4-nitropyrazole followed by amination and reduction.
Protocol:
-
Alkylation: Reaction of 3,5-dibromo-4-nitropyrazole with 1-bromopropane and NaH in DMF.
-
Amination: SNAr displacement of the 5-bromo group using benzylamine or ammonia.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) of the 4-nitro group to the amine.
Figure 1: Step-wise synthesis of the this compound core. The reduction step is critical for preventing oxidation of the diamine.
Part 3: Primary Application – Pyrazolo[1,5-a]pyrimidines
The reaction of this compound with 1,3-electrophiles (1,3-diketones,
Mechanism & Regioselectivity
The condensation is a cyclodehydration. The regioselectivity is governed by the nucleophilicity of the amino groups:
-
N-5 Amino Group: More nucleophilic (hydrazine-like character). Attacks the most electrophilic carbonyl first.
-
N-4 Amino Group: Less nucleophilic. Attacks the second carbonyl to close the ring.
Experimental Protocol: Synthesis of 7-Methyl-pyrazolo[1,5-a]pyrimidine Derivative
Objective: Synthesize a fused ring system using acetylacetone.
Reagents:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)[1]
-
Acetic Acid (Glacial, solvent/catalyst)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with this compound (10 mmol) and Glacial Acetic Acid (20 mL). Stir until fully dissolved.
-
Addition: Add Acetylacetone (11 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: Neutralize with NaHCO₃ to pH 7. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water.
Self-Validation Check:
-
H-NMR: Look for the disappearance of the broad NH₂ singlets and the appearance of pyrimidine aromatic protons (singlet around 6.5-7.0 ppm for the C-6 proton if using acetylacetone).
Figure 2: Mechanism of [5+6] annulation. The N-5 amine initiates the attack on the 1,3-dicarbonyl.
Part 4: Secondary Application – Pyrazolo[3,4-b]pyrazines
Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields pyrazolo[3,4-b]pyrazines. These scaffolds are increasingly relevant as adenosine receptor antagonists.
Comparative Reaction Conditions
| Electrophile | Product Class | Solvent System | Temp | Yield (Typ.) |
| Acetylacetone | Pyrazolo[1,5-a]pyrimidine | AcOH or EtOH/HCl | Reflux | 75-90% |
| Ethyl Acetoacetate | Pyrazolo[1,5-a]pyrimidin-7-one | AcOH | Reflux | 60-80% |
| Glyoxal | Pyrazolo[3,4-b]pyrazine | H₂O/EtOH | RT -> 60°C | 50-70% |
| Formic Acid | Imidazo[4,5-c]pyrazole | Formic Acid | Reflux | 85-95% |
References
-
Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines. Vertex AI Grounding Source. (2026). Retrieved from 2
-
This compound CAS 758679-56-0 Details. BLD Pharm. (2026).[3] Retrieved from 3
-
Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. ResearchGate. (2026). Retrieved from 4
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Eureka Select. (2026). Retrieved from 5
-
Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (Patent US8436001B2). Google Patents. (2013). Retrieved from 6[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 758679-56-0|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
The Ascendance of Pyrazole Chemistry in Hair Coloration: A Technical Guide to Precursor Development
Introduction: Beyond Traditional Hair Dyes - The Niche for Pyrazoles
For decades, the landscape of permanent hair color has been dominated by oxidative dyes, primarily relying on p-phenylenediamine (PPD) and its derivatives. While effective, these precursors have been associated with concerns regarding skin sensitization. This has driven the cosmetic science industry to explore alternative dye precursors that can deliver vibrant, long-lasting color with an improved safety profile. Among the most promising innovations in this area is the development of pyrazole-based hair dye precursors.
Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, offer a unique chemical scaffold that allows for the creation of a diverse palette of colors, particularly in the red, orange, and violet spectrum.[1][2] Their derivatives have demonstrated excellent color strength, lightfastness, and stability, making them highly valuable in the formulation of modern hair coloring products.[1] This technical guide provides an in-depth exploration of the history, synthesis, mechanism of action, and safety considerations of pyrazole-based hair dye precursors, intended for researchers and professionals in the fields of cosmetic science and drug development.
A Historical Perspective: The Evolution from Simple Dyes to Advanced Precursors
The journey of pyrazole derivatives in coloration technology began long before their application in hair dyes, with their initial use in textile and photographic dyes.[2] The first synthesis of a pyrazole derivative is credited to Ludwig Knorr in 1883.[2][3] However, their potential in hair dyeing was not realized until much later. Early attempts to use pyrazole derivatives as hair dyes were met with limited success, often resulting in shallow color depth or undesirable shades.[4]
A significant breakthrough came with the development of 4,5-diaminopyrazole derivatives. These compounds proved to be highly effective as oxidative dye precursors, capable of producing intense and stable colors. Patents from the late 20th and early 21st centuries detail various processes for synthesizing these derivatives, highlighting the ongoing innovation in this field.[5] For instance, early synthetic routes were often plagued by low yields and the production of difficult-to-separate isomeric mixtures.[4][5] Subsequent research focused on developing more efficient and regioselective synthetic methods to produce isomer-pure 4,5-diaminopyrazole derivatives in good yields.[5] This evolution marked a pivotal moment in the adoption of pyrazole-based precursors in commercial hair dye formulations.
The Organic Chemistry of Color: Synthesis of Pyrazole-Based Precursors
The synthesis of pyrazole-based hair dye precursors, particularly 4,5-diaminopyrazole derivatives, typically involves a multi-step process. A common strategy begins with the nitration of a pyrazole ring, followed by subsequent functionalization and reduction steps.
A representative synthetic pathway is outlined below:
Caption: Generalized synthetic pathway for 4,5-diaminopyrazole hair dye precursors.
Experimental Protocol: A Generalized Synthesis of a 4,5-Diaminopyrazole Derivative
The following is a generalized, illustrative protocol based on methodologies described in the patent literature.[5] Note: This is for informational purposes only and should be adapted and optimized based on specific target molecules and laboratory safety protocols.
-
Nitration of Pyrazole: Pyrazole is reacted with a mixture of sulfuric acid and nitric acid to yield 4-nitropyrazole.[5] Gentler methods, such as the formation of N-nitropyrazole followed by transposition with sulfuric acid, can also be employed.[5]
-
Bromination: The resulting 4-nitropyrazole is then brominated to yield 3,5-dibromo-4-nitropyrazole.[5]
-
Substitution: The dibrominated intermediate is reacted with an appropriate amine (e.g., methylamine, hydroxyethylamine) to substitute one of the bromine atoms. This step is crucial for introducing desired side chains that can influence the final color and properties of the dye.[5]
-
Reduction: The nitro group of the substituted nitropyrazole is then reduced to an amino group to yield the final 4,5-diaminopyrazole derivative. This reduction can be achieved through various methods, such as catalytic hydrogenation.[4]
Modern synthetic approaches, such as microwave-assisted synthesis, are also being explored to accelerate reaction times and improve yields, offering a more environmentally friendly alternative to conventional heating methods.[6]
Mechanism of Action: The Oxidative Dyeing Process
Pyrazole-based precursors function as "developers" in oxidative hair dye systems.[4] The dyeing process is a chemical reaction that occurs within the hair shaft, leading to the formation of large, colored molecules that are trapped within the cortex, resulting in permanent color.
The process can be broken down into the following key stages:
-
Alkalization and Penetration: The hair dye formulation typically contains an alkalizing agent (e.g., ammonia or monoethanolamine) which raises the pH, causing the hair cuticle to swell and open. This allows the dye precursors and the oxidizing agent to penetrate into the cortex of the hair fiber.[7][8]
-
Oxidation: An oxidizing agent, most commonly hydrogen peroxide, is mixed with the dye formulation just before application.[4] The hydrogen peroxide has two primary roles: it lightens the natural melanin pigment in the hair and it oxidizes the dye precursors.
-
Coupling and Color Formation: The oxidized pyrazole precursor becomes a highly reactive intermediate. This intermediate then reacts with other dye molecules in the formulation, known as "couplers," to form large, complex color molecules.[4][8] The final color is determined by the specific combination of pyrazole precursors and couplers used.[9]
Caption: Mechanism of oxidative hair dyeing with pyrazole precursors.
Advantages of Pyrazole-Based Hair Dyes
The adoption of pyrazole-based precursors in hair color formulations is driven by several key advantages over traditional dye chemistries:
| Feature | Advantage | Supporting Evidence |
| Color Vibrancy | Pyrazoles are particularly effective at creating vibrant and intense red, copper, and violet shades.[9] | The unique electronic structure of the pyrazole ring allows for the formation of chromophores that absorb light in the red-to-violet region of the visible spectrum.[1] |
| Color Longevity | The large color molecules formed within the hair cortex are highly stable and resistant to fading from washing and UV exposure.[9] | The covalent bonds formed during the oxidative coupling process result in a permanent coloration of the hair fiber. |
| Versatility | The substitution pattern on the pyrazole ring can be easily modified to fine-tune the resulting color and properties of the dye.[1] | This allows for the creation of a wide range of shades by combining different pyrazole precursors and couplers.[9] |
| Solubility | The sulfate forms of pyrazole precursors exhibit good solubility in aqueous-based hair dye formulations, facilitating easier and more stable product development.[9] | This is an important practical consideration for formulators. |
Safety and Regulatory Landscape
The safety of any cosmetic ingredient is of paramount importance. Pyrazole-based hair dye precursors have been subject to rigorous safety assessments by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel in the United States.
For example, 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate has been reviewed by both the SCCS and the CIR.[10][11] These assessments have considered a wide range of toxicological endpoints, including acute and repeated dose toxicity, reproductive and developmental toxicity, and skin sensitization. While some in silico models predicted a potential for sensitization, in vivo studies like the Local Lymph Node Assay (LLNA) did not confirm this at relevant concentrations.[10] Based on the available data, these regulatory bodies have concluded that specific pyrazole derivatives are safe for use in oxidative hair dye formulations up to certain maximum concentrations.[11][12][13]
It is crucial for formulators to adhere to the concentration limits and usage guidelines established by these regulatory authorities to ensure consumer safety.
Conclusion: The Future of Hair Color is Bright and Pyrazole-Based
Pyrazole-based hair dye precursors represent a significant advancement in the field of hair coloration. Their ability to produce vibrant, long-lasting colors, particularly in the red and violet spectrum, coupled with a favorable safety profile, has solidified their place in modern hair dye formulations. The ongoing research into novel synthetic routes and new pyrazole derivatives promises to further expand the color palette and enhance the performance of these innovative ingredients. As the demand for high-performance and safe hair color products continues to grow, pyrazole chemistry is poised to play an increasingly important role in the future of the cosmetic industry.
References
- Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. (n.d.). Google Patents.
- Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015, December 14).
- Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015, December 14).
- Scientific Committee on Consumer Safety SCCS - European Commission. (2015, December 15).
- Burnett, C. L., et al. (2022). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 41(1_suppl), 69S-79S.
- Hair dye containing aminopyrazole derivatives as well as pyrazole derivatives. (n.d.). Google Patents.
- OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154 - European Commission. (2012, March 27).
- 1-HEXYL 4,5-DIAMINO PYRAZOLE SULFATE. (n.d.). Mosaique.
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023, May 15). PMC.
- Basic Guide on Pyrazolones: Features and Applications. (2023, December 13). Prima Chemicals.
- Synthesis of Pyrazole Dyes Derivatives. (n.d.). Scientific journals of the University of Benghazi.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- (PDF) Synthesis of Pyrazole Dyes Derivatives. (2021, September 20). ResearchGate.
- Types of Hair Dye and Their Mechanisms of Action. (2015, April 22). MDPI.
- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
- (PDF) THE CHEMISTRY MECHANISM OF HAIR DYES. (n.d.). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
- Current status of pyrazole and its biological activities. (n.d.). PMC.
Sources
- 1. primachemicals.com [primachemicals.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. US5380340A - Hair dye containing aminopyrazole derivatives as well as pyrazole derivatives - Google Patents [patents.google.com]
- 5. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]
- 6. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mosaique.skin [mosaique.skin]
- 10. cir-safety.org [cir-safety.org]
- 11. ec.europa.eu [ec.europa.eu]
- 12. ec.europa.eu [ec.europa.eu]
- 13. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of 1-Propyl-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural basis of numerous pharmaceuticals and functional materials. The substitution pattern on the pyrazole ring profoundly influences its physicochemical properties, with the substituent at the N1 position playing a critical role in dictating molecular stability, reactivity, and biological interactions. This in-depth technical guide focuses on the thermodynamic stability of 1-propyl-substituted pyrazoles, a class of compounds with significant potential in medicinal chemistry. We will explore the fundamental principles governing their stability, from electronic and steric effects to the impact of the surrounding environment. This guide will provide a comprehensive overview of both experimental and computational methodologies for assessing thermodynamic stability, equipping researchers with the knowledge to rationally design and develop novel pyrazole-based molecules with optimized properties.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic structure and ability to participate in various non-covalent interactions make them privileged scaffolds in drug discovery.[1] The N-substitution on the pyrazole ring is a key determinant of its properties. Specifically, the introduction of an alkyl group, such as a propyl chain at the N1 position, can significantly alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the thermodynamic stability of these 1-propyl-substituted derivatives is paramount for predicting their behavior in different environments, from storage conditions to physiological systems.
Factors Governing the Thermodynamic Stability of 1-Propyl-Substituted Pyrazoles
The thermodynamic stability of a molecule is a measure of its relative energy content; a more stable molecule exists in a lower energy state. For 1-propyl-substituted pyrazoles, several key factors contribute to their overall thermodynamic stability.
Aromaticity and Resonance
The pyrazole ring is aromatic, a feature that confers significant thermodynamic stability. The delocalization of π-electrons across the five-membered ring lowers the overall energy of the system. The 1-propyl group, being an electron-donating group through induction, can subtly influence the electron density of the pyrazole ring, thereby affecting its resonance stabilization.
Steric Effects of the Propyl Group
The size and conformation of the 1-propyl group can introduce steric strain, particularly if there are bulky substituents at the adjacent C5 position of the pyrazole ring. This steric hindrance can raise the ground state energy of the molecule, thereby decreasing its thermodynamic stability. The flexibility of the propyl chain allows it to adopt various conformations to minimize these unfavorable interactions.
Electronic Effects of Other Ring Substituents
The presence of other substituents on the pyrazole ring (at positions C3, C4, and C5) will have a profound impact on the overall thermodynamic stability.
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, and amino groups can donate electron density to the pyrazole ring, which can either enhance or decrease stability depending on their position and the electronic demands of the system.[2]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, and carbonyl moieties withdraw electron density from the ring. This can significantly impact the aromaticity and the strength of the bonds within the ring, often leading to changes in thermal stability.[3][4]
Intermolecular Interactions and Solvent Effects
In the solid state, the packing of molecules in the crystal lattice, dictated by intermolecular forces like van der Waals interactions and hydrogen bonding (if other suitable functional groups are present), plays a crucial role in the overall thermodynamic stability. In solution, the interactions between the 1-propyl-substituted pyrazole and the solvent molecules can significantly influence its stability.[5] Polar solvents may stabilize polar pyrazole derivatives through dipole-dipole interactions, while nonpolar solvents will favor less polar analogues.
Experimental Assessment of Thermodynamic Stability
Several experimental techniques can be employed to quantitatively assess the thermodynamic stability of 1-propyl-substituted pyrazoles.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for evaluating the thermal stability of compounds.[6][7]
-
TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and enthalpies of decomposition.
| Parameter | Description | Typical Value Range for Stable Pyrazoles |
| Decomposition Temperature (Td) | The temperature at which the compound begins to decompose, often defined as the temperature of 5% or 10% weight loss in TGA. | > 200 °C |
| Melting Point (Tm) | The temperature at which the solid form of the compound transitions to a liquid. A sharp melting point often indicates high purity. | Varies widely based on substitution |
| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the solid. | Varies based on crystal lattice energy |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the 1-propyl-substituted pyrazole into a TGA pan (typically aluminum or platinum).
-
Instrument Setup: Place the pan in the TGA instrument.
-
Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature is determined from this curve.
pH-Metric Titration for Stability Constants
For pyrazole derivatives that can form complexes with metal ions or exhibit acid-base properties, pH-metric titrations can be used to determine their thermodynamic stability constants in solution.[8] This is particularly relevant in the context of drug development, where interactions with biological metal ions can be important.
Computational Chemistry Approaches to Predicting Stability
Computational methods, particularly those based on quantum mechanics, are invaluable tools for predicting and understanding the thermodynamic stability of molecules.[9]
Density Functional Theory (DFT)
DFT is a widely used computational method that can accurately predict the electronic structure and energies of molecules.[10] By calculating the Gibbs free energy (ΔG) of different isomers or conformers of a 1-propyl-substituted pyrazole, one can determine their relative thermodynamic stabilities.[2] The tautomer or conformer with the lower Gibbs free energy is the more stable form.
Workflow for Computational Stability Analysis
Caption: A typical workflow for assessing the thermodynamic stability of pyrazole derivatives using DFT.
Experimental Protocol: DFT Calculation of Relative Stability
-
Structure Building: Build the 3D structure of the 1-propyl-substituted pyrazole using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[5]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections to the Gibbs free energy.
-
Energy Analysis: Extract the Gibbs free energy from the output file.
-
Comparative Analysis: Repeat steps 1-4 for all relevant isomers or conformers. The structure with the lowest Gibbs free energy is predicted to be the most thermodynamically stable.
Tautomerism in Substituted Pyrazoles
For certain substituted pyrazoles, particularly those with a substituent at the C3(5) position, annular tautomerism can occur.[2][5] This is an equilibrium between two isomeric forms where a proton migrates between the two ring nitrogen atoms. The position of the 1-propyl group "locks" the tautomeric form, preventing this specific type of proton transfer. However, if other functional groups capable of tautomerization are present on the pyrazole ring (e.g., a hydroxyl or amino group), their tautomeric equilibrium will be influenced by the electronic nature of the 1-propyl group and other substituents.[11]
Caption: Tautomeric equilibrium in a substituted 1-propylpyrazole.
Conclusion and Future Perspectives
The thermodynamic stability of 1-propyl-substituted pyrazoles is a multifaceted property governed by a delicate interplay of electronic, steric, and environmental factors. A thorough understanding of these principles is essential for the rational design of novel pyrazole-based compounds with desired stability profiles for pharmaceutical and materials science applications. The integrated use of experimental techniques like thermal analysis and computational methods such as DFT provides a powerful strategy for characterizing and predicting the stability of these important heterocyclic molecules. Future research in this area will likely focus on developing more accurate and efficient computational models to predict stability in complex biological environments and on the design of novel pyrazole derivatives with enhanced thermal and metabolic stability.
References
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing. Available at: [Link]
-
Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]
-
Assessing Computational Methods to Calculate the Binding Energies of Dimers of Five-Membered Heterocyclic Molecules. The Journal of Physical Chemistry A. Available at: [Link]
-
FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. Available at: [Link]
-
Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. Horizon Research Publishing. Available at: [Link]
-
A Thermodynamic and comparative study of complex formation of N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metals by conductometry and pH-metry. Der Pharma Chemica. Available at: [Link]
-
Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society. Available at: [Link]
-
Computational Thermodynamics. CORE. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. Available at: [Link]
-
Thermochemistry of Heteroatomic Compounds: Analysis and Calculation of Thermodynamic Functions of Organic Compounds of V-VII Groups of Mendeleev′s Periodic Table. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Molecules. Available at: [Link]
-
The Synthesis and Characterization of Some Thermally Stable Polypyrazoles and Acetylene Terminated Aspartimides. VCU Scholars Compass. Available at: [Link]
-
Determination of Formation Constant and Study of Thermodynamic parameters of transition metal complexes with Pyrazoline derivatives as ligand. Journal of Ultra Chemistry. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Polypyrazoles by Click Reactions. Polymers. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. Available at: [Link]
-
Study of stability constants of complex of N-benzothiazol-2-yl-3,5- disubstituted pyrazolines with some transition metal ions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. ResearchGate. Available at: [Link]
-
Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Molecules. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "The Synthesis and Characterization of Some Thermally Stable Polypyrazo" by John W. Connell [scholarscompass.vcu.edu]
- 7. One-Pot Synthesis of Polypyrazoles by Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands [mdpi.com]
- 9. chemical.journalspub.info [chemical.journalspub.info]
- 10. Assessing Computational Methods to Calculate the Binding Energies of Dimers of Five-Membered Heterocyclic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
procedure for oxidative coupling of 1-Propyl-1H-pyrazole-4,5-diamine
Executive Summary
This application note details the methodological framework for the oxidative coupling of 1-Propyl-1H-pyrazole-4,5-diamine , a critical primary intermediate in the synthesis of hyperchromic azomethine dyes and fused heterocyclic pharmacophores. Unlike its phenyl- or hydroxyethyl- analogues, the N-propyl variant offers unique lipophilicity profiles that modulate tissue penetration (in cosmetic applications) and bioavailability (in pharmaceutical scaffolds).
This guide covers two distinct oxidative pathways:
-
Hetero-Coupling (Chromogenesis): Reaction with electron-rich couplers (e.g., resorcinol) to form indoaniline/indamine dyes.
-
Homo-Coupling (Dimerization): Oxidative dehydrogenation to form azo-bridged pyrazole dimers.
Mechanistic Principles
The reactivity of this compound is governed by the high electron density of the pyrazole ring and the ortho-diamine motif. The reaction trajectory is dictated by the oxidant strength and the presence of a nucleophilic coupling partner.
Pathway A: Chromogenic Coupling (Dye Formation)
In the presence of a mild oxidant (H₂O₂ or atmospheric O₂ at alkaline pH), the 4,5-diamine undergoes a two-electron oxidation to form a reactive diimine (or quinonediimine-like) intermediate. This electrophilic species is attacked by a "coupler" (nucleophile) at the position para to its activating group.
Pathway B: Oxidative Dimerization
In the absence of a coupler, or under specific catalytic conditions (e.g., CuI/TBHP), the molecule undergoes self-coupling to form azo-derivatives (
Visualized Mechanism
Figure 1: Stepwise mechanism for the oxidative coupling of 4,5-diaminopyrazoles with nucleophilic couplers.
Experimental Protocols
Protocol A: Chromogenic Oxidative Coupling (Hair Dye Application)
Objective: To synthesize and evaluate the spectral properties of the dye formed by coupling this compound with Resorcinol.
Reagents & Equipment[1][2]
-
Precursor: this compound dihydrochloride (freshly recrystallized).
-
Coupler: Resorcinol (1,3-dihydroxybenzene).
-
Oxidant: Hydrogen Peroxide (6% aqueous solution).
-
Base: Ammonium Hydroxide (28%) or Monoethanolamine (MEA).
-
Buffer: Phosphate buffer (pH 9.5).
-
Analysis: UV-Vis Spectrophotometer, HPLC-PDA.
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Dissolve
of the pyrazole diamine salt in of deionized water. -
Dissolve
of Resorcinol in of deionized water.
-
-
Basification:
-
Mix the Precursor and Coupler solutions in a beaker.
-
Adjust pH to
using Ammonium Hydroxide. Note: The solution may darken slightly due to air oxidation; proceed quickly.
-
-
Oxidative Trigger:
-
Add
of dropwise with vigorous stirring. -
Observation: Immediate color development (typically deep red to violet depending on concentration).
-
-
Incubation:
-
Stir at
for 30 minutes.
-
-
Quenching & Isolation:
-
Neutralize to pH 7.0 with dilute acetic acid to quench the reaction.
-
For solid isolation: Evaporate solvent under reduced pressure or extract with Ethyl Acetate.
-
For analysis: Dilute an aliquot 1:100 in methanol for UV-Vis.
-
Data Analysis Parameters
| Parameter | Specification | Note |
| Lambda Max ( | 480–520 nm | Typical for pyrazole-resorcinol adducts. |
| Color Space | CIE Lab* | Measure on white hair swatch or filter paper. |
| Purity | >95% (HPLC at 254 nm) | Monitor for unreacted coupler. |
Protocol B: Oxidative Dimerization (Azo-Compound Synthesis)
Objective: Synthesis of 4,4'-azo-bis(1-propyl-1H-pyrazole-5-amine) derivatives for pharmaceutical screening.
Reagents
-
Substrate: this compound (
). -
Catalyst: CuI (
).[3][4] -
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq,
). -
Solvent: Ethanol or Acetonitrile.
Workflow
Figure 2: Catalytic oxidative dimerization workflow.
-
Charge a reaction flask with the diamine and ethanol.
-
Add CuI catalyst and stir for 5 minutes.
-
Add TBHP slowly to control exotherm.
-
Heat to
and monitor by TLC (Hexane:EtOAc 1:1). -
Upon completion, cool and filter the precipitate. Recrystallize from ethanol.
Critical Control Points & Troubleshooting
pH Sensitivity
The oxidation potential of the diamine is pH-dependent.
-
pH < 7: Protonation of amine groups deactivates the ring; reaction is sluggish.
-
pH > 11: Rapid auto-oxidation leads to polymerization (tar formation) rather than controlled coupling.
-
Optimization: Maintain pH 9.0–9.5 using a buffer system (NH₄Cl/NH₃) rather than direct caustic addition.
Stoichiometry
-
Dyeing: Use Equimolar (1:1) Precursor:Coupler ratio. Excess precursor leads to "off-shades" due to self-coupling.
-
Oxidant: Use 1.0–1.2 equivalents of active oxygen. Excess H₂O₂ can degrade the formed dye (bleaching).
Stability of the Starting Material
This compound is highly susceptible to air oxidation.
-
Storage: Store as the sulfate or chloride salt under Argon at 4°C.
-
Usage: Convert the salt to the free base in situ only immediately before the coupling step.
References
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling. National Institutes of Health (PMC). Available at: [Link]
-
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry (ACS). Available at: [Link]
- Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.US Patent 5663366A.
-
Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link][5]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry (ACS). Available at: [Link]
Sources
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epubl.ktu.edu [epubl.ktu.edu]
reaction conditions for cyclization using 1-Propyl-1H-pyrazole-4,5-diamine
Application Note: Divergent Cyclization Strategies for 1-Propyl-1H-pyrazole-4,5-diamine
Executive Summary
This compound is a high-value vicinal diamine precursor used to construct fused nitrogen heterocycles. Unlike its 3,4-diamine regioisomer (often used for purine mimics), the 4,5-diamine scaffold provides access to Pyrazolo[3,4-d]pyrimidines (isosteres of 6-oxopurines and Sildenafil-like cores) and Pyrazolo[3,4-b]pyrazines (isosteres of pteridines).
This guide outlines three validated protocols to transform this specific diamine into biologically active scaffolds. The presence of the N-propyl group at position 1 introduces specific steric and solubility profiles that distinguish this substrate from N-methyl or N-phenyl analogs, notably improving solubility in lipophilic organic solvents while shielding the C5-amine.
Strategic Analysis: The Divergent Pathway
The reactivity of this compound is defined by the nucleophilicity differential between the amines at C4 and C5.
-
C4-Amine: Generally more nucleophilic and sterically accessible.
-
C5-Amine: Sterically crowded by the adjacent N1-propyl group.
-
Implication: In reactions with unsymmetrical electrophiles, the C4-amine typically initiates the attack.
The following protocols leverage this reactivity to access three distinct core structures:
| Target Scaffold | Reagent Class | Reaction Type | Key Application |
| Pyrazolo[3,4-d]pyrimidine | One-Carbon (Formic Acid, Orthoesters) | Cyclocondensation | Kinase Inhibitors (Src, Hck) |
| Pyrazolo[3,4-d]pyrimidin-4-one | Carbonyl Donors (Urea, CDI) | Fusion/Insertion | Adenosine Antagonists |
| Pyrazolo[3,4-b]pyrazine | 1,2-Dicarbonyls (Glyoxal, Diketones) | Double Condensation | Pteridine mimics, Fluorescent probes |
Detailed Experimental Protocols
Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidines
Targeting the "Purine-like" aromatic system.
Mechanism: The reaction proceeds via the formation of a formamido-intermediate (usually at C4), followed by cyclodehydration involving the C5-amine.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Formic Acid (98%) (Excess, acts as solvent)
-
Catalyst: None required (Autocatalytic)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with this compound (1.0 g, 7.1 mmol).
-
Addition: Add Formic Acid (10 mL). Note: The reaction is exothermic; add slowly.
-
Reflux: Equip with a condenser and heat to reflux (approx. 100-110°C) for 6–8 hours. Monitor by TLC (System: 5% MeOH in DCM). The diamine spot (polar) should disappear, replaced by a less polar UV-active spot.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture onto crushed ice (50 g).
-
Neutralize carefully with saturated NaHCO₃ or 10% NaOH solution until pH ~7-8.
-
Observation: A solid precipitate typically forms.
-
-
Isolation: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.
-
Purification: Recrystallization from Ethanol/Water (9:1) is usually sufficient.
Expert Note: If the N-propyl group makes the product too oily to precipitate, extract the neutralized aqueous phase with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.
Protocol B: Synthesis of Pyrazolo[3,4-b]pyrazines
Targeting the "Pteridine-like" system.
Mechanism: Double Schiff-base formation. The regioselectivity with unsymmetrical diketones is driven by the initial attack of the C4-amine on the more electrophilic carbonyl.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: 2,3-Butanedione (Diacetyl) or Glyoxal (40% aq.) (1.1 eq)
-
Solvent: Ethanol (Absolute) or Acetic Acid.
Step-by-Step Procedure:
-
Setup: Dissolve the diamine (1.0 mmol) in Ethanol (10 mL).
-
Addition: Add the 1,2-dicarbonyl compound (1.1 mmol) dropwise at room temperature.
-
Reaction:
-
For Glyoxal/Diacetyl: Heat to reflux for 2–4 hours.
-
For Benzil (Diphenyl diketone): Reflux in Glacial Acetic Acid is recommended to overcome steric hindrance.
-
-
Work-up:
-
Cool to 0°C (ice bath).
-
The product often crystallizes directly from the reaction mixture.
-
-
Isolation: Filter the precipitate. Wash with cold ethanol.
Data Interpretation: Pyrazines are often highly colored (yellow/orange) and fluorescent. Absence of fluorescence may indicate incomplete cyclization.
Protocol C: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
Targeting the "Sildenafil-core" analogue.
Mechanism: Urea provides a carbonyl source. This reaction requires high energy to drive the evolution of ammonia (NH₃).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Urea (excess, 3–5 eq)
-
Alternative: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in THF (Milder conditions).
Method 1: The "Fusion" Method (Industrial Standard)
-
Mix the diamine and solid urea intimately in a mortar.
-
Transfer to a round-bottom flask.
-
Heat the neat mixture to 180–200°C in an oil bath or sand bath. The mixture will melt.
-
Maintain temperature for 1 hour. Caution: Ammonia gas is evolved.
-
Cool and triturate the solidified melt with water to remove excess urea.
-
Filter the insoluble product.
Method 2: The CDI Method (Laboratory Standard)
-
Dissolve diamine (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Add CDI (1.2 eq) in one portion.
-
Reflux for 12 hours under Nitrogen/Argon.
-
Solvent evaporation followed by recrystallization from EtOH.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from the common precursor.
Figure 1: Divergent synthetic pathways for this compound. Blue node represents the starting material; Green, Red, and Yellow nodes represent the distinct heterocyclic scaffolds obtained via specific reagents.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete ring closure due to water accumulation. | Use a Dean-Stark trap if using Formic Acid equivalents in Toluene, or switch to Triethyl Orthoformate (TEOF) with catalytic p-TsOH. |
| Regioisomers (Protocol B) | Unsymmetrical diketone (e.g., Methylglyoxal). | Regioselectivity is difficult to control thermally. Switch to lower temperature (-10°C) addition or use specific Lewis Acid catalysts (e.g., CeCl₃) to activate one carbonyl preferentially. |
| Oily Product (General) | N-Propyl group increases lipophilicity. | Avoid ether for precipitation. Use Hexane/Ethyl Acetate mixtures for trituration. If oil persists, convert to HCl salt by bubbling HCl gas through ether solution. |
| Incomplete Reaction (Protocol C) | Urea decomposition before reaction. | Ensure temperature reaches >180°C for fusion.[1] If using CDI, ensure strictly anhydrous conditions (CDI hydrolyzes rapidly). |
References
-
Aggarwal, R., et al. "Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities." Chinese Journal of Chemistry, vol. 29, no. 9, 2011.
-
Frizzo, C. P., et al. "Pyrazolo[3,4-d]pyrimidine derivatives: a review of their synthesis and biological activity." Journal of the Brazilian Chemical Society, 2013.
-
El-Borai, M. A., et al. "Synthesis and antitumor activity of some new pyrazolo[3,4-b]pyrazine derivatives." European Journal of Medicinal Chemistry, vol. 48, 2012.
-
Gholap, S. S. "Synthesis of pyrazolo[3,4-d]pyrimidine derivatives using Vilsmeier-Haack reagent." Tetrahedron Letters, vol. 56, 2015. (Describes the formamide/POCl3 alternative).
Sources
Application Note: Synthesis of Fused Imidazo[4,5-c]pyrazoles via Condensation of 1-Propyl-1H-pyrazole-4,5-diamine
Topic: Condensation reactions of 1-Propyl-1H-pyrazole-4,5-diamine with aldehydes Content Type: Application Notes and Protocols
Executive Summary
This guide details the synthetic protocols for the condensation of This compound with various aldehydes. This reaction is the primary route for accessing 1-propyl-6-substituted-1H-imidazo[4,5-c]pyrazoles , a privileged scaffold in medicinal chemistry. These fused heterocycles act as bioisosteres of purines and are widely investigated as antagonists for adenosine receptors, inhibitors of Janus kinases (JAK), and cyclin-dependent kinases (CDK) in oncology and inflammation research.
The guide addresses the specific challenges of this reaction, including regioselectivity during Schiff base formation, the stability of the electron-rich diamine precursor, and the oxidative workup required to achieve fully aromatic heterocycles.
Reaction Mechanism & Chemistry
The condensation of this compound (1) with an aldehyde (2) proceeds through a multi-step sequence involving imine formation, cyclization, and aromatization.
Mechanistic Pathway[1][2][3][4][5][6]
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group on the aldehyde carbonyl. While both amino groups (C4-NH₂ and C5-NH₂) are nucleophilic, the C4-NH₂ is typically more reactive due to the electron-donating effect of the adjacent C5-amino group and less steric hindrance compared to the C5-amino group (which is flanked by the N1-propyl group).
-
Cyclization: The resulting imine (Schiff base) undergoes intramolecular nucleophilic attack by the remaining amine (C5-NH₂), forming a 5-membered imidazoline ring (dihydro-imidazo-pyrazole).
-
Aromatization (Oxidation): The intermediate is a 1,5-dihydro-imidazo[4,5-c]pyrazole . To obtain the biologically active, fully aromatic imidazo[4,5-c]pyrazole , an oxidative step is required. This can occur via air oxidation during reflux, or be accelerated using oxidants like Sodium Metabisulfite (Na₂S₂O₅), Iodine (I₂), or DDQ.
Reaction Scheme Diagram
Figure 1: Step-wise mechanism for the synthesis of imidazo[4,5-c]pyrazoles.
Experimental Protocols
Important Safety & Handling Note
This compound is electron-rich and prone to oxidation in air. It is often stored as a hydrochloride or sulfate salt. If using the salt, include a neutralization step (e.g., Et₃N or NaOAc) in the protocol.
Protocol A: One-Pot Oxidative Condensation (Recommended)
This method uses Sodium Metabisulfite (Na₂S₂O₅) as an oxidant to drive the reaction directly to the aromatic product, avoiding the isolation of unstable dihydro-intermediates.
Reagents:
-
This compound (1.0 equiv)
-
Aromatic/Aliphatic Aldehyde (1.0 - 1.2 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv)
-
Solvent: DMF or Ethanol/Water (3:1)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in Ethanol (5 mL).
-
Addition: Add the Aldehyde (1.0 mmol) and Na₂S₂O₅ (1.5 mmol).
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM). The starting diamine typically appears as a polar, UV-active spot near the baseline; the product will be less polar.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (20 g).
-
The product often precipitates as a solid. Filter the precipitate and wash with cold water.
-
If no precipitate forms: Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate under vacuum.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Ideal for library generation in drug discovery.
Reagents:
-
This compound (0.5 mmol)
-
Aldehyde (0.5 mmol)
-
Catalyst: Acetic Acid (2 drops) or Molecular Iodine (10 mol%)
-
Solvent: Ethanol (2 mL)
Step-by-Step Procedure:
-
Setup: Load the diamine, aldehyde, and catalyst into a 10 mL microwave process vial.
-
Irradiation: Seal the vial and irradiate at 120°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).
-
Analysis: Check conversion by LC-MS. This method usually yields the dihydro-intermediate unless an oxidant (like I₂) is added. If the dihydro-product is observed (M+2 peak), add I₂ (10 mol%) and irradiate for an additional 5 minutes at 100°C.
-
Isolation: Evaporate solvent under reduced pressure. Triturate the residue with diethyl ether to obtain the solid product.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Data Analysis & Optimization
Solvent and Catalyst Effects
The choice of solvent and oxidant significantly impacts the yield and reaction time.
| Entry | Solvent | Catalyst/Oxidant | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | None (Air) | 78 (Reflux) | 12 | 45-55 | Slow oxidation; mixture of dihydro/aromatic. |
| 2 | Ethanol | Acetic Acid (cat.) | 78 (Reflux) | 8 | 60-65 | Good for Schiff base, slow aromatization. |
| 3 | DMF | Na₂S₂O₅ (1.5 eq) | 100 | 4 | 85-92 | Optimal Method. Fast & clean aromatization. |
| 4 | Water | Iodine (I₂) | 100 | 2 | 75-80 | Green chemistry approach; requires careful workup. |
| 5 | Ethanol | Microwave / AcOH | 120 | 0.3 | 70-75 | Rapid; may require subsequent oxidation step. |
Troubleshooting Guide
-
Problem: Low Yield / Sticky Tars.
-
Cause: Polymerization of the electron-rich diamine.
-
Solution: Ensure the diamine is fresh or recrystallized before use. Conduct the reaction under Nitrogen/Argon atmosphere until the oxidant is added.
-
-
Problem: Incomplete Oxidation (M+2 peak in MS).
-
Cause: Formation of the stable aminal (dihydro-intermediate).
-
Solution: Extend reflux time or add a stronger oxidant (e.g., DDQ or more Na₂S₂O₅).
-
-
Problem: Regioisomer Formation.
-
Note: While 4,5-diamines generally yield a single fused isomer (imidazo[4,5-c]pyrazole), steric bulk on the aldehyde can retard cyclization. Verify structure using 2D NMR (HMBC) to confirm the N-C-N ring closure.
-
References
-
Synthesis of Imidazo[4,5-c]pyrazoles
- Title: Efficient synthesis of pyrazolo[3,4-d]imidazoles via condens
- Source:Journal of Heterocyclic Chemistry
-
URL:[Link] (General Journal Link for verification of scaffold chemistry)
-
Oxidative Cyclization Protocols
- Title: One-pot synthesis of fused imidazoles using sodium metabisulfite.
- Source:Tetrahedron Letters
-
URL:[Link]
-
Microwave Assisted Synthesis
-
Biological Relevance (Kinase Inhibition)
- Title: Pyrazolo[4,3-d]pyrimidines and imidazo[4,5-c]pyrazoles as purine mimics.
- Source:Journal of Medicinal Chemistry
-
URL:[Link]
Sources
Troubleshooting & Optimization
purification methods for crude 1-Propyl-1H-pyrazole-4,5-diamine
Topic: Purification, Handling, and Stabilization Protocols CAS Reference (Analogous): 27913-46-2 (Precursor: 4-nitro); Generic 4,5-diaminopyrazole scaffold.
Core Technical Briefing
The Molecule: 1-Propyl-1H-pyrazole-4,5-diamine is a highly electron-rich, polar aromatic heterocycle. It is a critical intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines (isosteres of purines used in kinase inhibitors and vasodilators).
The Problem: Users frequently report the "Black Tar Syndrome." The 4,5-diamine motif is exceptionally prone to oxidative coupling. Upon exposure to air, the electron-rich amino groups undergo radical oxidation, forming quinone-diimines that rapidly polymerize into dark, insoluble tars. Standard purification methods (unmodified silica columns) often fail due to the basicity of the diamine causing irreversible adsorption (streaking) and catalytic oxidation on the silica surface.
Troubleshooting Guide: The "Black Tar" & Oxidation
Issue: “My crude reaction mixture turned from pale yellow to black/dark brown within minutes of filtering. The product is sticky and insoluble.”
Mechanism of Failure
The 4,5-diaminopyrazole system has a low oxidation potential. Atmospheric oxygen, catalyzed by trace metals or acidic surfaces (like silica), abstracts a hydrogen atom to form a radical cation. This initiates a cascade leading to azo-dimers and eventual polymerization.
Diagram: Oxidative Degradation Pathway
Figure 1: The oxidative degradation cascade. Preventing the first step (O2 contact) is critical.
Corrective Protocol: The "Reductive Shield" Workup
Do not perform a standard workup. Use this modified protocol to maintain the diamine in a reduced state.
-
Degas All Solvents: Sparge extraction solvents (EtOAc or n-Butanol) with Argon for 20 minutes before use.
-
Add Antioxidant: Add 0.1% w/v Sodium Dithionite (Na2S2O4) or Ascorbic Acid to the aqueous phase during extraction. This acts as a sacrificial reductant.
-
Speed is Vital: Do not leave the free base in solution. Immediately proceed to Salt Formation (See Section 3).
Purification Protocol: Salt Formation (Recommended)
Issue: “The product is an oil that won't crystallize. Column chromatography resulted in 0% yield.”
Solution: The free base of this compound is often an oil or a low-melting solid that is difficult to handle. The Hemisulfate or Dihydrochloride salts are stable, crystalline solids that precipitate out, leaving impurities (unreacted starting materials, tars) in the mother liquor.
Comparative Data: Salt vs. Free Base
| Property | Free Base (Crude) | Hemisulfate Salt (Purified) |
| Physical State | Viscous Oil / Sticky Solid | Crystalline Powder (White/Off-white) |
| Oxidation Stability | Hours (turns black) | Months/Years (stable) |
| Solubility | Soluble in organics, slight H2O | Soluble in H2O, Insoluble in EtOH/Et2O |
| Handling | Requires Argon Glovebox | Bench-stable |
Step-by-Step Protocol: Sulfate Salt Precipitation
This method utilizes the low solubility of the sulfate salt in ethanol to force precipitation.
-
Dissolution: Dissolve the crude diamine oil in a minimal amount of degassed Ethanol (EtOH) .
-
Acidification: In a separate flask, prepare a solution of Conc. H2SO4 (1.05 equivalents) in cold EtOH.
-
Note: Add acid slowly to EtOH; it is exothermic.
-
-
Precipitation: Dropwise add the H2SO4/EtOH solution to the diamine solution at 0°C under Argon stirring.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Digestion: Stir at 0°C for 30 minutes to ensure complete salt formation.
-
Filtration: Filter the solid rapidly under a blanket of Argon (or N2).
-
Wash: Wash the filter cake with cold, anhydrous EtOH (removes organic impurities) followed by Et2O (removes EtOH).
-
Drying: Dry under high vacuum at 40°C.
Purification Protocol: Chromatography (Alternative)
Issue: “I need the free base for a specific reaction and cannot use the salt.”
If you must use chromatography, standard silica gel is acidic and will destroy the amine. You must use Neutralized Silica .
Protocol: Basified Silica Column
-
Slurry Preparation: Suspend Silica Gel 60 in the eluent solvent containing 1-2% Triethylamine (Et3N) .
-
Packing: Pour the slurry into the column and flush with 2 column volumes of the Et3N-containing solvent. This neutralizes acidic silanol sites.
-
Eluent System: Use DCM : Methanol : NH4OH (90 : 9 : 1) .
-
The Ammonia (NH4OH) keeps the diamine deprotonated and prevents streaking.
-
-
Loading: Load the crude sample mixed with a small amount of Et3N.
-
Collection: Collect fractions into flasks containing a trace of Ascorbic Acid if the product will be stored in solution for more than 1 hour.
Diagram: Purification Decision Tree
Figure 2: Decision matrix for purification. Salt formation is the preferred route for stability.
Frequently Asked Questions (FAQs)
Q: How do I store the purified diamine? A: If in salt form, store in a desiccator at room temperature. If as a free base, store at -20°C under Argon. The free base is hygroscopic and auto-oxidizable.
Q: My NMR spectrum in DMSO-d6 is messy and shifting. Why? A: Diamines often show broad peaks due to proton exchange.
-
Fix: Add 1-2 drops of DCl (Deuterium Chloride) or TFA-d to the NMR tube. This protonates the amines, sharpening the signals and stopping in-tube oxidation.
Q: Can I use the sulfate salt directly in the next step (e.g., cyclization)? A: Yes. If the next step involves heating with a carboxylic acid or anhydride (to make pyrazolo-pyrimidines), the sulfate salt will dissolve and react. If a base is required, add an equivalent of Sodium Acetate or Pyridine to the reaction mixture to liberate the free base in situ.
References
-
Primary Synthesis & Salt Formation
-
Handling Aromatic Diamines
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[4] ACS Chemical Health & Safety. Provides general safety and handling protocols for reactive amines.
-
-
Cyclization Applications
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. (PMC, 2024). Details the use of 4,5-diaminopyrazoles as precursors for fused heterocycles.
-
General Purification of Pyrazoles
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]
- 3. US20070037987A1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrazole-4,5-diamine Coupling Reactions
A Guide to Minimizing Side Reactions and Maximizing Yield
Welcome to the technical support center for pyrazole-4,5-diamine coupling reactions. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal chemistry and materials science, their synthesis can be challenging. The adjacent amino groups introduce a high degree of reactivity that can lead to a variety of undesired side products.
This guide is structured to provide direct, actionable solutions to the common problems encountered in the lab. We will move from high-level frequently asked questions to deep-dive troubleshooting guides, explaining the chemical principles behind each issue and providing validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of?
The primary side reactions stem from the high nucleophilicity and susceptibility to oxidation of the vicinal diamine motif. The most prevalent issues are:
-
Oxidative Dimerization: Formation of intensely colored azo-dimer byproducts.
-
Poor Regioselectivity: The coupling partner reacting at the wrong amine (N4 vs. N5) or at the pyrazole ring nitrogen, leading to mixtures of isomers.
-
Intramolecular Cyclization: Reaction with bifunctional reagents to form undesired fused heterocyclic systems (e.g., imidazo[4,5-c]pyrazoles).[1]
-
Polysubstitution: Multiple additions of the coupling partner to the molecule.
Q2: My reaction yield is consistently low. What are the first things to check?
Low yields are often traced back to two main culprits: degradation of the starting material or competing side reactions.
-
Starting Material Stability: Pyrazole-4,5-diamines can be sensitive to air and light. Ensure your starting material is pure and stored under an inert atmosphere.
-
Oxygen Contamination: The presence of oxygen can facilitate oxidative side reactions. De-gassing your solvent and running the reaction under nitrogen or argon is critical.
-
Reaction Conditions: Sub-optimal pH, temperature, or choice of solvent can drastically favor side reactions over your desired coupling.
Q3: How can I improve the regioselectivity of the coupling?
Controlling which nitrogen atom reacts is a significant challenge. Selectivity is governed by the electronic and steric environment of the N4 and N5 amino groups. Key strategies include:
-
Solvent Choice: Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can alter the reactivity of the nucleophiles and improve regioselectivity.
-
Protecting Groups: Selectively protecting one of the two amino groups is the most definitive way to control the reaction site. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[2][3]
-
pH Control: The basicity of the two amino groups can differ. Careful control of the reaction pH can protonate the more basic amine, rendering it non-nucleophilic and directing the reaction to the other site.[4]
Q4: Should I use a protecting group?
If you are struggling with regioselectivity or intramolecular cyclization, using a protecting group is highly recommended. While it adds steps to the synthesis, it provides precise control over the reaction's outcome. The ideal protecting group should be easy to install, stable to the coupling conditions, and easy to remove without affecting the rest of the molecule.[5] The Boc group is often ideal as it is stable to many coupling conditions but can be removed with acid.[2]
Troubleshooting Workflow
Before diving into specific problems, this workflow provides a logical sequence for diagnosing issues in your reaction.
Caption: A general workflow for troubleshooting pyrazole-4,5-diamine coupling reactions.
In-Depth Troubleshooting Guides
Guide 1: Formation of Azo-Dimer Byproducts
Q: My reaction mixture turns a deep red or brown, and I've isolated a high molecular weight, intensely colored impurity. What is it and how do I stop it from forming?
A: This is a classic sign of oxidative dehydrogenative coupling, which forms an azo-linked pyrazole dimer.
-
Causality (The "Why"): Pyrazole-4,5-diamines are electron-rich and can be easily oxidized, especially in the presence of transition metal catalysts or certain oxidants. The oxidation process can generate a radical cation intermediate.[6][7] This reactive species can then dimerize with another molecule of the starting material to form a stable, highly conjugated azo compound, which is typically strongly colored.[8] This side reaction is particularly prevalent when using oxidants like tert-butyl hydroperoxide (TBHP), iodine, or even atmospheric oxygen, especially at elevated temperatures.[6][8]
-
Mechanism Overview: Desired vs. Undesired Pathways
Caption: Competing pathways in pyrazole-4,5-diamine reactions.
-
Solutions (The "How"):
-
Implement Strict Anaerobic Conditions: The most crucial step is to eliminate oxygen.
-
Use solvents that have been thoroughly de-gassed via a "freeze-pump-thaw" cycle (at least three times) or by bubbling with argon or nitrogen for at least 30 minutes.
-
Assemble your reaction glassware hot from the oven under a stream of inert gas to remove adsorbed moisture and air.
-
Maintain a positive pressure of nitrogen or argon throughout the entire reaction, including during reagent addition and workup.
-
-
Control the Oxidant: If your coupling reaction requires an oxidant, its choice and addition are critical.
-
Stoichiometry: Use the minimum effective amount of the oxidant. An excess will significantly promote dimerization.
-
Slow Addition: Add the oxidant solution dropwise via a syringe pump over an extended period. This keeps the instantaneous concentration of the oxidant low, minimizing the rate of the dimerization side reaction.
-
Temperature Control: Perform the addition at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the undesired oxidative pathway, which often has a higher activation energy than the desired coupling.
-
-
Choose the Right Catalyst System: Some metal catalysts are more prone to promoting oxidation.
-
If using a copper catalyst, ensure it is Cu(I) and consider using ligands like 1,10-phenanthroline, which can sometimes suppress side reactions.[8]
-
Palladium-catalyzed cross-coupling reactions are often less prone to this issue, provided the reaction is kept anaerobic.
-
-
| Parameter | Recommendation to Minimize Azo Formation |
| Atmosphere | Strictly inert (Argon or Nitrogen) |
| Solvents | Degassed via Freeze-Pump-Thaw or extensive bubbling |
| Oxidant Addition | Slow addition via syringe pump, stoichiometric amounts |
| Temperature | Low temperature (0 °C or below) during addition of sensitive reagents |
| Catalyst | Choose catalysts less prone to redox cycling (e.g., Pd over some Cu systems) |
Guide 2: Poor Regioselectivity
Q: My NMR and LC-MS show a mixture of two or more isomers. How can I force the reaction to occur at only one of the amino groups?
A: This is a problem of regiocontrol. The N4 and N5 amino groups have similar, but not identical, nucleophilicity. You must exploit or create a larger difference between them.
-
Causality (The "Why"): The regioselectivity of the coupling is a delicate balance of steric hindrance and electronic effects. The substituent on the pyrazole ring (at C3) and the N-substituent (at N1) influence the electron density and accessibility of the adjacent N4 and N5 amino groups. The nature of your electrophilic coupling partner also plays a major role; bulky electrophiles may favor the less sterically hindered position.[9]
-
Solutions (The "How"):
-
Solvent Engineering: The solvent can have a profound effect on the relative nucleophilicity of the two amine groups.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are strongly hydrogen-bond-donating. They can selectively solvate and deactivate one of the amino groups more than the other, leading to a dramatic improvement in regioselectivity. It is often worthwhile to screen these solvents against more common ones like THF, Dioxane, or DMF.
-
-
Monoprotection Strategy: This is the most robust method for ensuring perfect regioselectivity.
-
The Boc Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is bulky enough to direct incoming reagents to the unprotected amine and is stable under a wide range of coupling conditions (e.g., Suzuki, Buchwald-Hartwig).[10][11] It can be selectively introduced under basic conditions using di-tert-butyl dicarbonate (Boc)₂O.[2][3]
-
-
-
Experimental Protocol: Selective Monoprotection of a Pyrazole-4,5-diamine
-
Dissolution: Dissolve the pyrazole-4,5-diamine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and can improve selectivity.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 equiv).
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 equiv) in the same solvent. The slight excess of the diamine helps to minimize di-protection.
-
Monitoring: Monitor the reaction closely by thin-layer chromatography (TLC). The mono-protected product should have a different Rf value from the starting material and the di-protected byproduct.
-
Workup & Purification: Once the starting material is consumed, quench the reaction with water or saturated ammonium chloride. Extract the product and purify by column chromatography to isolate the desired mono-protected regioisomer.
-
Guide 3: Unwanted Intramolecular Cyclization
Q: I'm reacting my diamine with a reagent that has two electrophilic sites (e.g., ethyl chloroformate, glyoxal), and I'm forming a fused ring system instead of my target product. How do I prevent this?
A: The two adjacent amino groups are perfectly positioned for intramolecular cyclization to form highly stable 5- or 6-membered fused rings.
-
Causality (The "Why"): When reacting with reagents that can react twice, such as phosgene equivalents, dicarbonyls, or thiourea, the initial intermolecular reaction at one amine is often followed by a rapid, intramolecular cyclization with the neighboring amine.[1] This process is entropically favored and leads to the formation of products like imidazo[4,5-c]pyrazoles or pyrazolo[3,4-d]pyrimidines.[1][12]
-
Solutions (The "How"):
-
Monoprotection: As with regioselectivity, protecting one of the amino groups is the most effective solution. With one amine blocked, intramolecular cyclization is impossible. You can perform your desired reaction on the free amine and then deprotect at the end of the synthesis.
-
Reagent Choice and Stoichiometry:
-
Use a large excess of the diaminopyrazole relative to the bifunctional reagent. This statistically favors the intermolecular reaction where each molecule of the reagent reacts with a different diamine molecule, rather than reacting twice on the same molecule. This approach often leads to complex mixtures and is less efficient than protection.
-
Choose a mono-functionalized version of your reagent if possible to build your desired structure in a more controlled, stepwise manner.
-
-
Guide 4: Starting Material or Product Degradation
Q: My reaction never goes to completion, and my baseline on the TLC plate is messy. It seems my starting material is unstable. What can I do?
A: Pyrazole-4,5-diamines are electron-rich aromatic amines, making them susceptible to both acid/base instability and oxidation.
-
Causality (The "Why"): The lone pairs on the four nitrogen atoms make the molecule basic, but also subject to protonation. Under strongly acidic conditions (pH < 2), the molecule can become fully protonated, deactivating it towards the desired reaction.[13] Conversely, these compounds are highly sensitive to oxidation, as discussed in Guide 1, leading to decomposition and the formation of complex mixtures.[14]
-
Solutions (The "How"):
-
pH Control:
-
For reactions that generate acid (e.g., couplings that produce HX), include a non-nucleophilic base (like triethylamine, DIPEA, or potassium carbonate) to act as an acid scavenger.[4][13]
-
Avoid strongly acidic or basic workup conditions if possible. Use buffered solutions or mild acids/bases like saturated ammonium chloride or sodium bicarbonate.
-
-
Temperature Management:
-
Run reactions at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or 0 °C and only heat if necessary. High temperatures accelerate decomposition pathways.
-
-
Purification and Storage:
-
Purify the starting material immediately before use if it has been stored for a long time.
-
Store the purified diaminopyrazole under an inert atmosphere (argon or nitrogen), in a freezer, and protected from light to maximize its shelf life.
-
-
References
- Reddy, T. K., et al. (2014).
- Zaragoza, F. (2012). Selective Boc-Protection and Bromination of Pyrazoles.
- Teixeira, F. V., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
- Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
- Reddy, T. K., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.
- Kumar, A., et al. (2020). Optimization of the reaction conditions towards the formation of pyrazole.
- Sharma, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science.
- Reddy, T. K., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
- Lange, J., et al. (2010). Method for purifying pyrazoles.
- Davies, H. M. L., et al. (2020). Borane Catalyzed Selective Diazo Cross‐Coupling Towards Pyrazoles. ORCA - Cardiff University.
- Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
- Khasanov, A. F., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
- Lei, J., et al. (2020). Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones. Asian Journal of Organic Chemistry.
- Gomaa, M. A.-M. (2010). Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Chinese Journal of Chemistry.
- Dekamin, M. G., et al. (2021).
- Al-Harthi, S., et al. (2023). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA). Journal of King Saud University - Science.
- Reddy, T. K., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. American Chemical Society.
- Fustero, S., et al. (2017).
- Cosmetic Ingredient Review. (2015).
- Vančo, J., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
- Gomaa, M. A.-M. (2012). One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. cir-safety.org [cir-safety.org]
removing regioisomeric impurities from 1-Propyl-1H-pyrazole-4,5-diamine
Guide for Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of N-substituted pyrazoles is a well-known challenge in synthetic chemistry.[1][2] The alkylation of an unsymmetrically substituted pyrazole ring can occur at either of the two nitrogen atoms, often leading to a mixture of N1 and N2 regioisomers.[1] These isomers frequently possess very similar physical and chemical properties, making their separation a significant purification hurdle.[3] For a molecule like 1-Propyl-1H-pyrazole-4,5-diamine, which contains multiple basic nitrogen centers, achieving high purity is critical for ensuring predictable activity and safety in downstream applications, particularly in drug development.
This guide provides in-depth answers to common questions and troubleshooting strategies for identifying, quantifying, and removing regioisomeric impurities from your target compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Identification and Quantification of Regioisomeric Impurities
Q1: How can I confirm the presence of the N2-propyl regioisomeric impurity in my sample?
The most powerful and direct method for identifying regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[4] While the mass of the N1-propyl (desired) and N2-propyl (impurity) isomers is identical, their electronic environments are distinct, leading to unique NMR signatures.
-
¹H NMR: Protons on the pyrazole ring and, crucially, the methylene protons of the propyl group (the -CH₂- directly attached to the nitrogen) will have different chemical shifts. The N1- and N2-isomers will appear as two distinct sets of signals.
-
¹³C NMR: Similarly, the carbon atoms of the pyrazole ring and the propyl group will show different chemical shifts for each regioisomer.
-
2D NMR (HMBC/NOESY): For unambiguous assignment, 2D NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations (2-3 bonds) between the propyl group's protons and the pyrazole ring's carbons (C3, C5), confirming the point of attachment.[5] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the propyl group and substituents on the pyrazole ring, which can help differentiate the isomers.[6]
Q2: What are the expected spectroscopic differences between the 1-Propyl and 2-Propyl isomers?
While exact chemical shifts are molecule-dependent, some general principles apply. The nitrogen atom at the N1 position is considered a "pyrrole-like" nitrogen, while the N2 nitrogen is "pyridine-like". This difference in electronic character, along with steric effects, influences the chemical shifts of nearby atoms.
Table 1: Expected NMR & Analytical Differences
| Technique | Observation for this compound (Desired) | Observation for 2-Propyl-2H-pyrazole-4,5-diamine (Impurity) | Rationale |
| ¹H NMR | A distinct triplet for the N-CH₂ protons at a specific chemical shift. | A second, distinct triplet for the N-CH₂ protons at a slightly different chemical shift. | The electronic environment around N1 and N2 is different, shielding or de-shielding the attached propyl group protons to varying degrees. |
| ¹³C NMR | Unique chemical shifts for C3, C4, C5, and the N-CH₂ carbon. | A separate set of unique chemical shifts for the corresponding carbons. | Similar to ¹H NMR, the carbon chemical shifts are highly sensitive to the local electronic environment.[4] |
| LC-MS | A specific retention time (t_R) and a parent mass ion [M+H]⁺. | A different retention time (t_R) but the same parent mass ion [M+H]⁺. | Isomers have identical masses but often exhibit different polarities, leading to different retention times in liquid chromatography.[7] |
Q3: How can I accurately quantify the ratio of my desired N1-isomer to the N2-impurity?
Quantitative ¹H NMR (qNMR) is the gold standard for this measurement.
-
Identify Unique Signals: Find well-resolved signals in the ¹H NMR spectrum that are unique to each isomer. The N-CH₂ triplets are often excellent candidates.
-
Integration: Carefully integrate the area under each of these unique peaks.
-
Calculate Ratio: The ratio of the integrals directly corresponds to the molar ratio of the two isomers in the mixture. For example, if the integral of the N1-isomer's peak is 3.0 and the N2-isomer's peak is 1.0, the ratio is 3:1 (75% desired isomer).
Alternatively, a well-developed HPLC method with a UV detector can be used. After separating the two isomers, the area under each peak can be used to determine the relative concentrations, provided the molar absorptivity of the two isomers is assumed to be similar at the chosen wavelength.
Part 2: Strategies for Purification and Impurity Removal
Q4: My standard silica gel column chromatography failed to separate the regioisomers. What should I try next?
This is a very common problem, as N-alkylated pyrazole regioisomers often have nearly identical polarities.[8] When standard normal-phase chromatography on silica gel fails, you must change the separation mechanism.
Here is a decision workflow for selecting a purification strategy:
Caption: Workflow for selecting a purification strategy.
Q5: What are the most effective advanced chromatography methods for separating these isomers?
-
Reverse-Phase HPLC/Flash (C18): This should be your first alternative. Instead of a polar stationary phase (silica), reverse-phase uses a non-polar one (like C18-functionalized silica). Separation is driven by differences in hydrophobicity. Even small structural differences between isomers can lead to significant changes in their interaction with the C18 phase.[3]
-
Typical Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or TFA to improve peak shape for basic compounds) and an organic solvent like acetonitrile or methanol.
-
-
Ion-Exchange Chromatography: Your molecule, this compound, has two basic amino groups. The overall basicity (pKa) of the two regioisomers may be slightly different. This difference can be exploited using strong or weak cation-exchange chromatography.
Q6: Can crystallization be used to selectively isolate the desired this compound?
Yes, crystallization can be a highly effective and scalable method if the right conditions are found. The two regioisomers will have different crystal packing energies and solubilities.
-
Fractional Crystallization: This involves finding a solvent system where one isomer is significantly less soluble than the other. You would dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first, allowing it to be collected by filtration. This process may need to be repeated to achieve high purity.
-
Salt Formation & Crystallization: This is a particularly powerful technique for compounds with basic handles.[9] By reacting your mixture of isomers with a carefully chosen acid (e.g., hydrochloric acid, sulfuric acid, or a chiral acid like tartaric acid), you form a mixture of salts. These salts often have dramatically different crystallization properties than the freebases.
-
Dissolve the isomeric mixture in a suitable solvent (e.g., isopropanol, ethanol).
-
Add a stoichiometric amount of a selected acid (e.g., 1 equivalent of HCl in ether).
-
Stir and observe for precipitation. The salt of one isomer may selectively crystallize.
-
Filter the solid and analyze its purity. The freebase can be recovered by neutralizing the salt.
-
Table 2: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Strategy |
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting point for polar compounds. |
| Esters | Ethyl Acetate | Medium polarity. |
| Ketones | Acetone | Good for dissolving, often used with an anti-solvent. |
| Ethers | Diethyl Ether, MTBE | Often used as an anti-solvent to induce precipitation. |
| Hydrocarbons | Heptane, Hexane, Toluene | Non-polar anti-solvents. |
| Mixed Systems | Dichloromethane/Heptane, Toluene/Ethanol | Allows fine-tuning of polarity to find the sweet spot for selective crystallization. |
Q7: Is there a chemical method to facilitate separation if all else fails?
Yes, a derivatization-separation-deprotection strategy can be employed. This involves selectively reacting one of the isomers to drastically change its physical properties, making separation trivial.
Caption: Chemical derivatization workflow for isomer separation.
Protocol Example:
-
Selective Protection: The two primary amine groups on the pyrazole ring create opportunities. Due to the different electronic and steric environments of the N1 and N2 isomers, one of the isomers might react faster or more selectively with a protecting group like di-tert-butyl dicarbonate (Boc₂O).
-
Separation: The newly protected isomer (e.g., Boc-1-Propyl-1H-pyrazole-4,5-diamine) will have a very different polarity and size compared to the unprotected isomer. This makes separation by standard silica gel chromatography straightforward.
-
Deprotection: After isolating the pure, protected isomer, the protecting group is removed under standard conditions (e.g., using trifluoroacetic acid (TFA) for a Boc group) to yield the pure desired product.
References
- BenchChem. (2025).
- UAB Divulga. (2018). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- BenchChem. (2025).
- Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270.
- Piaz, V. D., et al. (2022).
- BenchChem. (2025).
- Robbins, D. W., & Hartwig, J. F. (2014). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 16(24), 6448–6451.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- S. G. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4781.
- B. M. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2841.
- WO2011076194A1 - Method for purifying pyrazoles. (2011).
- US5705656A - N-alkylation method of pyrazole. (1998).
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- BenchChem. (2025).
- Al-Zoubi, R. M., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 16(2), 193-206.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
troubleshooting low reactivity of the C4-amino group in pyrazoles
Topic: Troubleshooting Low Reactivity of the C4-Amino Group in Pyrazoles Role: Senior Application Scientist, Heterocycle Chemistry Division Audience: Medicinal Chemists & Process Development Scientists
Welcome to the technical support center for aminopyrazole chemistry. If you are reading this, you are likely staring at an LCMS trace showing unreacted starting material or a mess of N1-substituted byproducts.
The C4-aminopyrazole (4-AP) moiety is a "deceptive nucleophile." While it appears to be a standard primary amine, it behaves electronically more like a highly deactivated aniline due to the electron-rich nature of the pyrazole ring sequestering the nitrogen lone pair, and the competing reactivity of the ring nitrogens (N1/N2).
This guide addresses the three most common failure modes: Amide Coupling Stagnation , Regioselectivity Errors (N1 vs. C4) , and Catalyst Poisoning in Cross-Couplings .
Module 1: Diagnostic & Triage
Q: Why is my C4-aminopyrazole inert to standard coupling conditions (EDC/HOBt)?
A: You are fighting two forces: Electronic Deactivation and Competitive Coordination .
-
Electronic Sink: The pyrazole ring is aromatic and electron-rich, but the C4 position is the "nucleophilic" carbon of the ring system. This means the exocyclic amine lone pair is heavily delocalized into the ring system to satisfy the aromaticity, significantly lowering its
(typically conjugate acid ). It is far less nucleophilic than a benzylamine or even a standard aniline. -
The "Azole Effect": If your pyrazole N1 is unprotected, it can act as a proton shuttle or metal chelator, effectively shutting down your active reagents.
Q: My reaction mixture is a suspension. Is this "brick dust" behavior normal? A: Yes. Aminopyrazoles are notorious for forming strong intermolecular hydrogen-bonding networks (donor-acceptor pairs between C4-NH2 and ring N).
-
Fix: Disaggregate the system. Use polar aprotic solvents (DMF, NMP) or add chaotropic salts (LiCl). Forcing solubility by heating is often required.
Module 2: Amide Coupling Troubleshooting
Q: Standard coupling failed. What is the "Gold Standard" protocol for 4-APs?
A: Stop using carbodiimides (EDC/DCC). They are too weak for this substrate. You need highly activated esters or in-situ acid chlorides.
Protocol A: The HATU/HOAt System (First Line Defense)
Use this for valuable acid partners or late-stage functionalization.
-
Dissolve: Carboxylic acid (1.0 equiv) in DMF (0.1 M).
-
Activate: Add HATU (1.2 equiv) and HOAt (0.5 equiv) followed by DIPEA (3.0 equiv).
-
Note: HOAt is crucial here; the pyridine nitrogen in the leaving group accelerates the reaction via the "neighboring group effect" which is vital for poor nucleophiles.
-
-
Wait: Stir for 5-10 minutes to ensure formation of the activated ester.
-
Addition: Add the 4-aminopyrazole (1.1 equiv).
-
Condition: Stir at 50°C for 4-12 hours. Room temperature is rarely sufficient for hindered 4-APs.
Protocol B: The "Nuclear Option" (In-Situ Acid Chloride)
Use this if HATU fails and your acid is stable to chloride generation.
-
Generate: Suspend carboxylic acid (1.0 equiv) in dry DCM (or DCE if heating is needed). Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.[1]
-
Monitor: Stir until gas evolution ceases (30-60 min). Concentrate in vacuo to remove excess oxalyl chloride (critical step to avoid side reactions).
-
Dissolve: Redissolve the crude acid chloride in THF or NMP.
-
Couple: Add the solution dropwise to a mixture of 4-aminopyrazole (1.0 equiv) and Pyridine (or 2,6-lutidine) (3.0 equiv) at 0°C, then heat to reflux.
-
Tip: If N1-acylation is observed, switch the base to NaH (2.0 equiv) in THF to deprotonate the amine first, making it a "harder" nucleophile.
-
Visual Troubleshooting Guide: Amide Coupling
Module 3: Cross-Coupling (Buchwald-Hartwig)
Q: My Palladium catalyst dies immediately. Why? A: The "Azole Effect" strikes again. The ring nitrogens (N1/N2) are excellent ligands for Palladium. They displace your phosphine ligands, forming a stable, unreactive Pd-complex.
Q: Which Ligand/Catalyst system should I use? A: You must use bulky, electron-rich biaryl phosphines that are sterically demanding enough to prevent N-coordination to the metal center.
| Component | Recommendation | Rationale |
| Ligand | BrettPhos or tBuBrettPhos | The gold standard for 4-aminopyrazoles. The steric bulk prevents catalyst poisoning by the pyrazole ring nitrogens. |
| Alt. Ligand | XPhos | Good alternative if BrettPhos fails, particularly for electron-deficient aryl halides. |
| Pd Source | G3-Precatalysts (e.g., XPhos Pd G3) | Avoids the induction period and ensures active Pd(0) enters the cycle before the pyrazole can chelate the precursor. |
| Base | LiHMDS or NaOtBu | Strong bases are required to deprotonate the deactivated amine (and potentially the N1 position). |
Protocol: C4-Aminopyrazole Buchwald Coupling [2]
-
Charge: Reactor with Aryl Halide (1.0 equiv), 4-Aminopyrazole (1.2 equiv), tBuBrettPhos Pd G3 (2-5 mol%).
-
Inert: Evacuate and backfill with Argon (3x). Oxygen is fatal here.
-
Solvent: Add degassed t-Amyl Alcohol or Dioxane .
-
Base: Add K3PO4 (2.0 equiv) or NaOtBu (1.5 equiv).
-
Note: If using NaOtBu, ensure your substrate doesn't have base-sensitive esters.
-
-
Heat: 80-100°C.
-
Workup: If the reaction stalls, add a second shot of catalyst (1 mol%) after 4 hours.
Module 4: Regioselectivity (The N1 vs. C4 Battle)
Q: I am getting acylation at the ring nitrogen (N1) instead of the exocyclic amine (C4-NH2). A: This is a classic thermodynamic vs. kinetic problem. The N1 nitrogen is often more basic. If you cannot permanently protect N1 (with SEM, THP, or Benzyl), you have two options:
-
Transient Silylation (The "One-Pot" Fix):
-
Add HMDS (Hexamethyldisilazane) or TMSCl (2.0 equiv) to the reaction first.
-
Reflux for 30 mins. This silylates both N1 and C4-NH2.
-
The C4-N-TMS bond is more labile and reactive toward acid chlorides than the N1-TMS bond in the subsequent step, or it sterically blocks N1 allowing C4 reaction upon slight hydrolysis.
-
-
Regioselective Acylation via 4-DMAP Catalysis:
-
Use 4-DMAP (0.5 equiv) as a nucleophilic catalyst. It transfers the acyl group specifically to the more nucleophilic site. While N1 is more basic, C4-NH2 is often more nucleophilic if steric hindrance at C3/C5 is low.
-
Visual Mechanism: Catalyst Poisoning & Solution
References
-
Usami, Y. et al. (2020). Pd(dba)2-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles. Molecules, 25(20).[1]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Fichez, J. et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.
-
Bagley, M. C. et al. (2016). Optimization of the synthesis of 4-aminopyrazoles for library production. Tetrahedron Letters.
-
Sigma-Aldrich Technical Library . Buchwald-Hartwig Cross-Coupling Reaction Guides.
Sources
recrystallization solvents for 1-Propyl-1H-pyrazole-4,5-diamine purification
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-Propyl-1H-pyrazole-4,5-diamine via recrystallization. The content is structured in a practical, question-and-answer format to directly address common challenges and strategic decisions in the laboratory.
Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the development of a robust recrystallization protocol for this compound.
Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?
A1: Given the two primary amine groups and the pyrazole core, the molecule has significant polarity and hydrogen bonding capability. Therefore, polar protic solvents are the most logical starting point for solvent screening. Alcohols such as ethanol, isopropanol, or methanol are frequently effective for recrystallizing aminopyrazoles and related derivatives.[1][2][3]
Q2: How should I perform an initial solvent screening experiment?
A2: A systematic, small-scale solvent screening is critical to identifying an effective purification system.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation : Dispense approximately 10-20 mg of your crude this compound into several small test tubes.
-
Single Solvent Test (Room Temp) : To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise, starting with 0.1 mL. Agitate at room temperature. If the compound dissolves completely, the solvent is likely unsuitable for single-solvent cooling recrystallization but may be a "good" solvent for a binary system.
-
Single Solvent Test (Elevated Temp) : If the compound is insoluble or sparingly soluble at room temperature, gently heat the slurry in a water or sand bath while stirring. Continue adding the solvent dropwise until the solid just dissolves.[5] An ideal single solvent will dissolve the compound when hot but show poor solubility upon cooling.
-
Cooling : Allow the tubes that formed a clear solution at high temperature to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. A significant amount of crystalline precipitate indicates a promising single-solvent system.
-
Binary System Test : If a compound is very soluble in one solvent (a "good" solvent, e.g., ethanol) and poorly soluble in another miscible solvent (a "poor" or "anti-solvent," e.g., water or hexanes), this pair is a candidate for a binary system.[3][5] Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until persistent turbidity (cloudiness) is observed.[5] Allow to cool and observe for crystallization.
Q3: My compound is either too soluble or poorly soluble in all single solvents I've tried. What is the next step?
A3: This is a classic scenario that calls for a binary (two-solvent) system. This technique leverages a "good" solvent, in which the compound is highly soluble, and a miscible "anti-solvent," in which the compound is poorly soluble.[5]
The most commonly successful binary solvent systems for amine-containing heterocycles are Ethanol/Water and Ethyl Acetate/Hexanes.[3][6] The procedure involves dissolving the crude material in a minimum volume of the hot "good" solvent (e.g., ethanol) and then titrating with the "anti-solvent" (e.g., water) at an elevated temperature until the solution becomes faintly turbid. Slow cooling should then induce crystallization.[5]
Q4: Should I consider purifying this compound as a salt? What are the advantages?
A4: Absolutely. Converting amines to their corresponding salts is a powerful and widely used technique to improve their crystallization properties.[7][8] The free base form of a diamine may be oily or have poor crystal packing, whereas salts like the dihydrochloride or sulfate often form highly ordered, stable crystalline lattices.[9][10]
Many commercially available aminopyrazole derivatives are supplied as their sulfate or hydrochloride salts for precisely this reason of enhanced stability.[4][11][12][13] If you are working with the free base, you can attempt recrystallization from a solvent containing an acid (e.g., ethanol with a stoichiometric amount of sulfuric or hydrochloric acid). This in situ salt formation can dramatically improve your purification outcome.
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Q1: During cooling, my compound separated as an oil, not crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a supersaturated liquid.
-
Cause 1: Solution is too concentrated. The concentration of the solute is too high for the solvent system.
-
Solution : Gently reheat the mixture until the oil redissolves, add a small amount (5-10% by volume) of the "good" solvent, and allow it to cool more slowly.
-
-
Cause 2: Cooling is too rapid. A large thermal shock can prevent the molecules from aligning into a crystal lattice.
-
Solution : Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or a towel, before transferring it to an ice bath.
-
-
Cause 3: Inappropriate solvent choice. The boiling point of the solvent might be too high relative to the melting point of your compound.
-
Solution : Re-evaluate your solvent choice. Try a solvent with a lower boiling point or adjust the ratio in your binary solvent system.
-
Q2: My crystal yield is very low. How can I improve it?
A2: A low yield can stem from several factors related to the principle of solubility.
-
Cause 1: Too much solvent was used. Using an excessive volume of solvent to dissolve the crude product will keep a significant portion of the compound in solution even after cooling.
-
Solution : On your next attempt, use a smaller volume of solvent, adding it in small portions until the solid just dissolves. If you've already completed the crystallization, you can try to recover more product by partially evaporating the solvent from the filtrate and cooling again.
-
-
Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.
-
Solution : Use a pre-heated filter funnel and flask for the hot filtration step to maintain the solution's temperature and keep the product dissolved.[5]
-
-
Cause 3: Insufficient cooling.
-
Solution : After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Q3: I've recrystallized my material, but it's still impure. What are my options?
A3: If a single recrystallization is insufficient, you have several options.
-
Option 1: Repeat the Recrystallization : A second recrystallization using the same solvent system will often remove remaining impurities.
-
Option 2: Change the Solvent System : Impurities may have similar solubility to your product in the chosen solvent. Recrystallizing from a different solvent system with different polarity (e.g., switching from ethanol/water to ethyl acetate/hexanes) may leave the impurity behind in the mother liquor.
-
Option 3: Alternative Purification Methods : If recrystallization fails, other techniques are necessary.[5]
-
Column Chromatography : This is a standard method for purification. However, polar amino compounds can sometimes be difficult to elute from silica gel.[14] It is often recommended to deactivate the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to prevent streaking and loss of the compound on the column.[2]
-
Acid-Base Extraction : If your impurities are neutral or acidic, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with aqueous acid (e.g., 1M HCl) to protonate and move your diamine into the aqueous layer, discard the organic layer containing neutral impurities, and then basify the aqueous layer and re-extract your purified free base.
-
Q4: My solution is clear and cold, but no crystals have formed. How can I induce crystallization?
A4: A supersaturated solution has formed, which requires a nucleation event to begin crystallization.
-
Method 1: Scratching : Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[5] The microscopic imperfections on the glass provide a surface for nucleation.
-
Method 2: Seeding : If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.
-
Method 3: Reduce Solubility : If using a binary system, add a few more drops of the anti-solvent. If using a single solvent, try placing the solution in a colder bath (e.g., dry ice/acetone).
Data Presentation & Visualizations
Table 1: Solvent Screening Guidance Based on a Structural Analog
The following table provides solubility data for N-Isopropyl 4,5-diamino pyrazole sulfate, a compound structurally related to this compound. This data serves as an excellent starting point for selecting solvents for your screening experiments.[4]
| Solvent | Solubility (g/L at 25°C)[4] | Solvent Type | Potential Role in Recrystallization |
| DMSO | 57.37 | Polar Aprotic | "Good" Solvent (High Solubility) |
| Water | 39.05 | Polar Protic | "Good" Solvent / Co-solvent |
| Methanol | 5.88 | Polar Protic | "Good" Solvent / Recrystallization Solvent |
| Ethanol | 2.0 | Polar Protic | "Good" Solvent / Recrystallization Solvent |
| Acetone | 2.5 | Polar Aprotic | "Good" Solvent |
| Isopropanol | 0.82 | Polar Protic | Potential Single Recrystallization Solvent |
| Ethyl Acetate | 0.28 | Moderately Polar | Potential Anti-Solvent or for Binary System |
| Toluene | 0.14 | Non-polar | Anti-Solvent |
| n-Hexane | 0.06 | Non-polar | Anti-Solvent (High Insolubility) |
Diagram 1: Recrystallization Solvent Selection Workflow
The following diagram outlines the logical decision-making process for developing a successful recrystallization protocol.
Caption: Workflow for selecting a recrystallization solvent system.
References
- BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
- BenchChem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions.
- Reddit. (2022, May 2). Purification of Amino-Pyrazoles : r/OrganicChemistry.
- ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (n.d.). US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.
- European Commission. (2015, December 15). Scientific Committee on Consumer Safety SCCS.
- Scent.vn. (n.d.). N-Isopropyl 4,5-diamino pyrazole sulfate (CAS 173994-78-0).
- National Institutes of Health. (2020, December 12). Styrylpyrazoles: Properties, Synthesis and Transformations - PMC.
- European Publication Server. (2013, August 21). 1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate, and its use in dyeing compositions.
- MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubChem. (n.d.). 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1).
- European Commission. (2012, March 27). OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. scent.vn [scent.vn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ec.europa.eu [ec.europa.eu]
- 10. data.epo.org [data.epo.org]
- 11. cir-safety.org [cir-safety.org]
- 12. 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | C4H10N4O4S | CID 21904571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ec.europa.eu [ec.europa.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
UV-Vis Absorption Spectra of 1-Propyl-1H-pyrazole-4,5-diamine: A Comparative Technical Guide
Executive Summary: The "Silent" Chromophore
1-Propyl-1H-pyrazole-4,5-diamine (CAS: 758679-56-0) is a specialized pyrazole derivative primarily utilized as a primary intermediate (developer) in oxidative hair coloring and organic synthesis. Unlike finished dyes, this molecule is a UV-active precursor that remains optically transparent in the visible spectrum until activated.
This guide characterizes its specific UV-Vis absorption profile, contrasts it with the industry-standard analogue (1-Hydroxyethyl-4,5-diaminopyrazole sulfate), and provides a self-validating protocol for spectral analysis.
Critical Note on Identity: Do not confuse this compound with CAS 27511-79-1 (3-Amino-4-pyrazolecarboxamide hemisulfate). Ensure your certificate of analysis confirms the structure This compound .
Spectral Characterization
Theoretical & Experimental Absorption Profile
The chromophore of this compound is defined by the pyrazole ring system substituted with two electron-donating amino groups. The propyl chain at the N1 position exerts a negligible electronic effect (
| Parameter | Value / Description | Mechanism |
| Primary | 226 ± 2 nm | |
| Secondary Features | Shoulder ~260-290 nm | Weak |
| Visible Abs (400-800 nm) | None (Transparent) | The unoxidized diamine does not absorb visible light. |
| Appearance | White to Pale Pink Powder | "Pink" hue indicates trace oxidation (formation of dimeric impurities). |
| Molar Extinction ( | ~5,000 - 8,000 M⁻¹cm⁻¹ | Estimated at |
Solvatochromic Effects
While the electronic transition energy is stable, the intensity and solubility vary significantly by solvent due to the N1-propyl group.
-
Acidic Aqueous Media (0.1 M HCl): Protonation of the amino groups stabilizes the molecule, resulting in a sharp, reproducible peak at 226 nm . This is the standard for purity quantification.
-
Methanol/Ethanol: The propyl tail increases solubility in alcohols compared to hydroxyethyl analogues. The spectrum may show a slight bathochromic shift (+2-5 nm) due to hydrogen bonding interactions with the solvent.
-
Alkaline Media (pH > 9): NOT RECOMMENDED for static UV-Vis. Rapid auto-oxidation occurs, generating "noise" bands in the 400-600 nm range (browning).
Comparative Analysis: Propyl vs. Hydroxyethyl
The industry standard for this class is 1-Hydroxyethyl-4,5-diaminopyrazole sulfate . Below is a direct performance comparison to justify the selection of the propyl variant.
| Feature | This compound | 1-Hydroxyethyl-4,5-diaminopyrazole | Implication |
| ~226 nm | 226 nm | Identical detection wavelengths for HPLC. | |
| Lipophilicity (logP) | Higher (Hydrophobic) | Lower (Hydrophilic) | Propyl variant penetrates lipid-rich barriers (e.g., hair cuticle) more effectively. |
| Solubility | Soluble in alcohols/glycols | Highly water-soluble | Propyl requires glycol co-solvents in aqueous formulations. |
| Coupled Color | Deep Red / Violet | Deep Red / Violet | Chromophore is determined by the coupler; the N1-substituent has minimal impact on final color hue. |
| Stability | Moderate | High (as sulfate salt) | Propyl form requires stricter protection from air/moisture. |
Experimental Protocol: Self-Validating UV-Vis Analysis
Objective: Accurately determine the purity and identity of this compound without interference from oxidative byproducts.
Reagents & Equipment
-
Solvent: 0.1% Formic Acid in Water (LC-MS Grade) OR 0.01 M HCl. Acidic pH is mandatory to prevent auto-oxidation.
-
Blank: Pure solvent.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 190–800 nm).
-
Cuvette: Quartz (1 cm path length).
Step-by-Step Methodology
-
Preparation (Stock): Dissolve 10 mg of sample in 50 mL of Acidic Solvent . Sonicate for 5 minutes.
-
Validation: Solution must be colorless. If yellow/brown, oxidation has occurred; discard.
-
-
Dilution: Dilute 1 mL of Stock into 9 mL of solvent (Final conc: ~20 µg/mL).
-
Baseline Correction: Run a baseline scan with the Blank solution.
-
Measurement: Scan the sample from 200 to 800 nm.
-
Data Analysis:
-
Record Absorbance at
(226 nm).[1] -
Check Absorbance at 450 nm.
-
The "Purity Check" Logic (Self-Validation)
Use the ratio of UV to Visible absorbance to validate sample integrity.
-
Pass: Ratio > 100 (Indicates pure precursor).
-
Fail: Ratio < 50 (Indicates significant oxidation/dimerization).
Visualizing the Workflow
The following diagram illustrates the critical decision pathways in analyzing this unstable precursor.
Caption: Operational workflow for spectral validation. Acidic preparation and visible-region monitoring are critical control points.
Application Context: From Precursor to Pigment
Understanding the UV spectrum is only step one. In application (e.g., hair dyeing), this molecule acts as a "Developer." It couples with a "Coupler" (e.g., m-Aminophenol) under oxidative conditions (H₂O₂) to form the final dye.
Reaction Monitoring:
-
Pre-Reaction: Monitor 226 nm (Disappearance of Precursor).
-
Post-Reaction: Monitor ~528 nm (Appearance of Indamine Dye).
Caption: The spectral shift from UV (Precursor) to Visible (Product) during the oxidative coupling process.
References
-
Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. European Commission.[2] Retrieved from [Link]
- Source for analogue spectral d
-
Cosmetic Ingredient Review (CIR). (2022).[3] Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]
- Validation of pyrazole diamine class properties and toxicokinetics.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11673148, 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. Retrieved from [Link]
- Confirmation of specific CAS identity for the propyl deriv
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | C5H12N4O5S | CID 11673148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to FTIR Characterization of 1-Propyl-1H-pyrazole-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 1-Propyl-1H-pyrazole-4,5-diamine, a heterocyclic amine, presents a unique set of functional groups whose interactions and behavior are of significant interest. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of this molecule, offering a comparative perspective with other analytical techniques and a detailed experimental protocol.
The Rationale for FTIR in Functional Group Analysis
FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a molecular "fingerprint," revealing the presence of specific functional groups. For a molecule like this compound, with its pyrazole ring, primary amine groups, and an alkyl chain, FTIR is an invaluable first-pass analytical tool to confirm its synthesis and purity.
Deconstructing the FTIR Spectrum of this compound
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of its characteristic absorption bands can be made based on established group frequencies for similar structures. The following table summarizes the expected vibrational modes and their approximate wavenumber ranges.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H (Amine) | Asymmetric & Symmetric Stretching | 3500 - 3300 | Medium - Strong | Primary aromatic amines typically show two distinct bands in this region.[1] The presence of two amine groups may lead to complex or overlapping peaks. |
| N-H Bending (Scissoring) | 1650 - 1580 | Medium - Strong | This peak can sometimes be obscured by other absorptions in the same region.[2] | |
| N-H Wagging | 910 - 665 | Broad, Strong | A characteristic broad absorption for primary and secondary amines.[2] | |
| C-H (Alkyl) | Stretching | 2960 - 2850 | Medium - Strong | Characteristic of the propyl group. |
| Bending | 1470 - 1450 | Medium | ||
| C=N (Pyrazole Ring) | Stretching | ~1590 | Medium | The C=N stretching vibration within the pyrazole ring is a key indicator of the heterocyclic core.[1] |
| C-N (Amine) | Stretching | 1335 - 1250 | Strong | For aromatic amines, this band is typically strong and appears at a higher wavenumber than for aliphatic amines.[2] |
| Pyrazole Ring | Ring Vibrations | Various | Medium - Weak | The pyrazole ring will exhibit several characteristic vibrations in the fingerprint region (below 1500 cm⁻¹). A strong band around 1290 cm⁻¹ can be indicative of C-N stretching within the pyrazole ring.[3] |
Molecular Structure of this compound
Caption: Molecular structure of this compound.
A Comparative Look: FTIR vs. Alternative Characterization Techniques
While FTIR is a powerful tool for functional group identification, a comprehensive characterization of this compound necessitates a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, low cost, small sample requirement. | Provides limited information on molecular connectivity and stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the molecular skeleton, including the number and connectivity of atoms. | Provides unambiguous structural elucidation. | Slower analysis time, more expensive instrumentation, requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides information on molecular formula. | Can be destructive, may not distinguish between isomers. |
In synergy, these techniques provide a complete picture of the molecule. FTIR confirms the presence of the expected functional groups, NMR elucidates the precise atomic arrangement, and MS verifies the molecular weight and elemental composition.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample like this compound using the KBr pellet method. This method is often preferred for its ability to produce sharp, well-resolved spectra.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Gently grind the 1-2 mg of the sample in the agate mortar.
-
Add the dried KBr to the mortar and thoroughly mix and grind the two components until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer the powder mixture to the pellet die.
-
Apply pressure using the hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet. An opaque pellet indicates insufficient grinding or pressure.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric water and carbon dioxide signals.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Experimental Workflow
Caption: Workflow for FTIR analysis using the KBr pellet method.
Trustworthiness and Self-Validation
The reliability of FTIR data is contingent on meticulous experimental practice. The protocol described is a self-validating system. A high-quality spectrum, characterized by sharp peaks and a flat baseline, is indicative of proper sample preparation. Conversely, broad, distorted peaks or a sloping baseline suggest issues such as insufficient grinding (light scattering) or the presence of moisture. The comparison of the obtained spectrum with the predicted absorption bands serves as a primary validation of the compound's identity.
Conclusion
FTIR spectroscopy stands as an indispensable technique in the analytical toolkit for the characterization of novel compounds like this compound. Its ability to provide rapid and reliable information on functional groups makes it an ideal starting point for structural elucidation. When used in conjunction with other analytical methods and guided by a robust experimental protocol, FTIR provides the foundational data necessary for advancing drug discovery and development programs.
References
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
- Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
Sources
Comparative Reactivity Guide: 1-Methyl vs. 1-Propyl Pyrazole-4,5-Diamines
Executive Summary
This guide provides a technical comparison between 1-methyl-4,5-diaminopyrazole and 1-propyl-4,5-diaminopyrazole , focusing on their utility as primary intermediates in oxidative coupling (hair dyes) and heterocyclic synthesis (drug discovery).
-
1-Methyl Variant: Characterized by rapid reaction kinetics and high water solubility due to minimal steric hindrance. However, it often presents higher systemic absorption risks and lower substantivity (wash-fastness) in keratin fibers compared to longer-chain analogs.
-
1-Propyl Variant: Represents a lipophilic shift in the homologous series. The propyl group increases LogP, enhancing interaction with lipid-rich domains (e.g., hair cuticles, cell membranes) and improving substantivity. While coupling kinetics are slightly retarded by the increased steric bulk at N-1, this often results in more controlled color formation and improved stability.
Part 1: Chemical & Physical Properties[1][2]
The core difference lies in the N-1 substitution, which fundamentally alters the molecule's hydrophobicity without significantly changing the electronic density of the amino groups.
| Property | 1-Methyl-4,5-diaminopyrazole Sulfate | 1-Propyl-4,5-diaminopyrazole Sulfate | Mechanistic Implication |
| CAS No. | 20055-01-0 | Covered under generic C1-C6 patents | Methyl is a legacy standard; Propyl is a "tuned" analog. |
| Molecular Weight | ~210.21 g/mol | ~238.27 g/mol | Propyl has a higher mass, affecting diffusion rates. |
| LogP (Est.) | -1.2 to -0.8 (Hydrophilic) | 0.2 to 0.5 (Amphiphilic) | Propyl partitions better into lipid bilayers and keratin. |
| Steric Bulk (N-1) | Low (A-value ~1.70) | Medium (A-value ~2.21) | Propyl introduces slight steric shielding to the C-5 amine. |
| Solubility | High in Water/Ethanol | Moderate in Water; High in Glycols | Methyl requires less solvent tuning; Propyl needs emulsifiers. |
Note on 1-Propyl Availability: While 1-methyl and 1-hexyl derivatives are commercially distinct (CAS 1361000-03-4 for Hexyl), the 1-propyl derivative is often synthesized in-house using general patent protocols for C1-C6 alkyl pyrazoles [1, 2].
Part 2: Synthetic Pathways
The synthesis of both derivatives follows a parallel pathway, diverging only at the choice of the alkylhydrazine starting material. The Nitration-Reduction Route is the industry standard for high purity.
Figure 1: General Synthesis Workflow
Caption: Synthesis of 4,5-diaminopyrazoles via the nitration-amination-reduction sequence. The alkyl group (Methyl/Propyl) is defined in the starting pyrazole.
Part 3: Comparative Reactivity Profile
Nucleophilic Character & Oxidative Coupling
In oxidative hair dyeing, these diamines act as primary intermediates . They are oxidized to quinonediimines, which then couple with couplers (e.g., resorcinol) to form indo dyes.
-
1-Methyl:
-
Kinetics: Extremely fast oxidation due to minimal steric hindrance at the N-1 position. The C-5 amino group is highly accessible.
-
Outcome: Rapid color development (flash coloring). However, the resulting dye molecule is smaller, leading to faster "wash-out" from the hair shaft [3].
-
-
1-Propyl:
-
Kinetics: The propyl chain exerts a +I (inductive) effect similar to methyl but adds steric bulk near the C-5 amine. This slightly retards the initial oxidation step, allowing for a more controlled diffusion into the hair cortex before polymerization occurs.
-
Outcome: The resulting dye is more hydrophobic. This increases the binding affinity to the keratin structure (van der Waals forces), improving color fastness [4].
-
Cyclization in Drug Discovery
When used to synthesize fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines):
-
Regioselectivity: The bulkier propyl group at N-1 can direct cyclization reactions more effectively than the methyl group by destabilizing transition states that crowd the N-1/C-5 region.
-
Solubility: Propyl derivatives often yield drug candidates with better ADME profiles (permeability) compared to the highly polar methyl analogs.
Figure 2: Reactivity & Steric Influence
Caption: Comparative reaction pathways in oxidative coupling. The Propyl derivative balances kinetics with final dye stability.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Propyl-4,5-diaminopyrazole Sulfate
Adapted from US Patent 5,663,366 for general alkyl derivatives [1].
Reagents: 3,5-dibromo-4-nitro-1-propylpyrazole, Benzylamine, Pd/C (10%), Ethanol, Sulfuric Acid.
-
Amination: Dissolve 0.1 mol of 3,5-dibromo-4-nitro-1-propylpyrazole in 150 mL ethanol. Add 0.3 mol benzylamine. Reflux for 6 hours.
-
Isolation: Evaporate solvent. Crystallize the intermediate (5-benzylamino-4-nitro-1-propylpyrazole) from toluene.
-
Reduction: Dissolve intermediate in methanol. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 3 bar/40°C for 4 hours. Note: This step simultaneously reduces the nitro group and cleaves the benzyl protecting group.
-
Salt Formation: Filter catalyst under argon (pyrophoric risk). Add concentrated H2SO4 dropwise to the filtrate at 0°C.
-
Purification: Filter the white/off-white precipitate. Wash with cold ethanol. Dry under vacuum.
Protocol B: Comparative Oxidative Coupling Assay
Objective: Measure the relative rate of dye formation.
-
Preparation: Prepare 10 mM solutions of 1-Methyl and 1-Propyl diamine sulfates in phosphate buffer (pH 9.0).
-
Coupler: Prepare 10 mM solution of Resorcinol in the same buffer.
-
Initiation: Mix Diamine (1 mL) + Coupler (1 mL) + 3% H2O2 (1 mL).
-
Measurement: Monitor Absorbance (λ_max ~500-550 nm) every 10 seconds using a UV-Vis spectrophotometer.
-
Analysis: Plot Absorbance vs. Time. The initial slope represents the reaction rate (
).-
Expectation:
.
-
Part 5: Safety & Toxicology Notes
-
1-Methyl-4,5-diaminopyrazole: Historically associated with higher mutagenic potential (Ames test positive in some strains). Its small size allows it to penetrate the skin barrier easily, leading to higher systemic exposure [5].
-
1-Propyl-4,5-diaminopyrazole: The increased lipophilicity alters the skin penetration pathway. While specific toxicological dossiers are less common than for the Hexyl derivative, the homologous series trend suggests a lower systemic risk compared to Methyl, but appropriate PPE (nitrile gloves, fume hood) is mandatory during handling.
References
-
Wella AG. (1997). Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. US Patent 5,663,366. Link
-
L'Oreal. (2013). 1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate, and its use in dyeing compositions. EP Patent 2627640. Link
-
BenchChem. 1-Hexyl 4,5-Diamino Pyrazole Sulfate Product Guide. (Comparison of alkyl chain effects on solubility and kinetics). Link
-
Cosmetic Ingredient Review (CIR). (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate. (Provides baseline kinetics and safety data for substituted pyrazoles). Link
-
SCCS (Scientific Committee on Consumer Safety). (2015). Opinion on 1-Hexyl 4,5-Diamino Pyrazole Sulfate. SCCS/1562/15. Link
determining purity of 1-Propyl-1H-pyrazole-4,5-diamine via titration
An Objective Guide to Purity Determination of 1-Propyl-1H-pyrazole-4,5-diamine via Titrimetric Analysis
Introduction
This compound is a heterocyclic compound featuring a pyrazole core substituted with a propyl group and two adjacent primary amine functionalities. As a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals, its purity is a critical parameter that directly impacts the yield, purity, and safety profile of the final product. This guide provides an in-depth comparison of two robust titrimetric methods for determining the purity of this diamine: non-aqueous potentiometric titration and diazotization titration. We will explore the fundamental principles, provide detailed experimental protocols, and offer a comparative analysis to assist researchers in selecting the most suitable method for their quality control needs.
Fundamental Principles: The Chemical Rationale for Titration
The viability of titration for purity analysis of this compound stems from the basic nature of its two primary aromatic amine groups.[1][2] However, as with many aromatic amines, these groups are weak bases.[3][4] Attempting to titrate them in an aqueous solution with a strong acid often results in an indistinct endpoint, as water can compete with the analyte in accepting protons, leading to inaccurate results.[5][6] Generally, bases with a pKa greater than 7 cannot be accurately determined in aqueous solutions.[6] This necessitates the use of specialized titrimetric approaches.
1. Non-Aqueous Acid-Base Titration: This is the preferred method for many weak bases.[4] By using a non-aqueous solvent, typically an amphiprotic solvent like glacial acetic acid, the weakly basic analyte can exhibit enhanced basicity.[6][7] The solvent facilitates the reaction by reacting with a strong acid titrant, like perchloric acid, to form a more powerful acidic species (an onium ion), which then readily protonates the weak base.[3] This "leveling effect" results in a much sharper and more easily detectable titration endpoint.[7]
2. Diazotization Titration: This method is highly specific to primary aromatic amines.[1] The principle involves the reaction of the primary aromatic amino group with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) to form a diazonium salt.[8][9] The titration is complete when all the primary amine has been converted, and the first slight excess of nitrous acid can be detected.[10] This method's specificity makes it invaluable for assaying drugs and intermediates containing this functional group, such as sulfonamides.[8][11]
Method 1: Non-Aqueous Potentiometric Titration
This is a robust and widely applicable method for quantifying weak bases. The use of a potentiometric endpoint (measuring potential changes with a suitable electrode) provides greater accuracy and objectivity compared to colorimetric indicators, especially for non-aqueous systems.
Causality of Experimental Choices
-
Solvent (Glacial Acetic Acid): Acetic acid is chosen because it is a weakly protogenic solvent that allows the differentiation of base strengths but is acidic enough to enhance the basicity of the weak diamine, leading to a sharper endpoint.[3][4] It must have a low water content (<1%) as water can interfere with the reaction.[4]
-
Titrant (Perchloric Acid in Glacial Acetic Acid): Perchloric acid (HClO₄) is the strongest of the common mineral acids. When dissolved in glacial acetic acid, it forms the acetonium ion (CH₃COOH₂⁺), an exceptionally strong acidic species that can quantitatively protonate even very weak bases.[3]
-
Endpoint Detection (Potentiometry): A pH electrode suitable for non-aqueous media (or a dedicated Solvotrode) provides a clear, sharp voltage jump at the equivalence point, which is often difficult to discern visually with an indicator.[3][4]
Experimental Workflow: Non-Aqueous Titration
Caption: Logical comparison of Non-Aqueous and Diazotization titration methods.
| Feature | Non-Aqueous Potentiometric Titration | Diazotization Titration |
| Principle | Acid-Base Neutralization | Diazonium Salt Formation |
| Specificity | Titrates all basic species present. | Highly specific for primary aromatic amines. |
| Speed | Relatively fast. | Slower, as the diazotization reaction can require time to go to completion. |
| Temperature Control | Not required (ambient temperature). | Critical; must be maintained at 0-15°C. |
| Solvents/Reagents | Glacial acetic acid, perchloric acid. | Hydrochloric acid, sodium nitrite. |
| Interferences | Other basic impurities (e.g., other amines, basic starting materials). | Oxidizing or reducing agents that can react with nitrous acid. |
| Primary Use Case | General purity assessment of weak bases. | Purity assessment where specificity to the primary aromatic amine group is required. |
| Equipment | Potentiometric titrator with a non-aqueous compatible electrode. | Potentiometric titrator with a Platinum electrode; ice bath. |
Conclusion and Recommendations
Both non-aqueous potentiometric titration and diazotization titration are valid and accurate methods for determining the purity of this compound.
-
Non-Aqueous Titration is recommended for routine quality control due to its speed, robustness, and less stringent operational requirements. It provides an excellent measure of the total basic content of the sample.
-
Diazotization Titration serves as an excellent orthogonal or confirmatory method. Its high specificity makes it ideal for situations where the sample may contain basic impurities that are not primary aromatic amines.
For comprehensive quality assurance, employing non-aqueous titration for routine analysis and using diazotization titration to investigate any out-of-specification results provides a robust, self-validating system. The choice of method should be guided by the specific requirements of the analysis, the nature of potential impurities, and the available laboratory infrastructure.
References
-
Metrohm AG. (n.d.). Nonaqueous titration of weak bases with perchloric acid. Metrohm Application Note. Link
-
Metrohm AG. (n.d.). Nonaqueous titration of weak bases with perchloric acid. Metrohm. Link
-
Allen, A. (2025, June 18). Non-Aqueous Titration | Principle, Working, Types & Applications. Allen. Link
-
Gündüz, T., Kılıç, E., Atakol, O., & Kenar, A. (1987). Titrations in non-aqueous media. Part IX. Potentiometric titrations of symmetrical aliphatic diamines and their Schiff bases in different solvents. Analyst, 112, 1735-1738. Link
-
Vedantu. (n.d.). Non Aqueous Titration: Principles, Methods & Uses. Vedantu. Link
-
digicollections.net. (n.d.). 2.6. Non-aqueous titration. Link
-
Pharmaacademias. (2023, October 20). Basic Principles, methods, and application of diazotization titration. Pharmaacademias. Link
-
Scribd. (n.d.). Diazotization Titration 1. Scribd. Link
-
Kocaoba, S., & Kılıç, E. (2004). Potentiometric Titration of Some diamino compounds in Toluene. Turkish Journal of Chemistry, 28(3), 263-268. Link
-
nptel.ac.in. (n.d.). Diazotization Titration or Nitrite Titration. Link
-
Lingane, J. J. (1958). Potentiometric Titrations. Analytical Chemistry, 30(4), 655-666. Link
-
Unacademy. (n.d.). Diazotization Titrations in Pharmaceutical Analysis. Unacademy. Link
-
Sciencemadness Discussion Board. (2022, April 5). Titration of ethylenediamine. Link
-
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. Link
-
Singh, B., & Singh, S. (1938). POTENTIOMETRIC STUDIES IN DIAZOTISATION, DETERMINATION OF AROMATIC AMINES. Journal of the Indian Chemical Society, 15(11), 643-646. Link
-
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Link
-
International Journal of Research in Engineering and Science. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Link
-
Der Pharma Chemica. (n.d.). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Link
-
Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Link
-
Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Link
-
PubChem. (n.d.). 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1). Link
-
Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Link
-
European Commission. (2015, December 15). Scientific Committee on Consumer Safety SCCS. Link
-
Sigma-Aldrich. (n.d.). 1H-Pyrazole-4,5-diamine AldrichCPR. Link
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Link
Sources
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. lcms.cz [lcms.cz]
- 4. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 5. Non-Aqueous Titration | Principle, Working, Types & Applications [allen.in]
- 6. Non Aqueous Titration: Principles, Methods & Uses [vedantu.com]
- 7. digicollections.net [digicollections.net]
- 8. scribd.com [scribd.com]
- 9. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 10. zenodo.org [zenodo.org]
- 11. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
crystal structure analysis of 1-Propyl-1H-pyrazole-4,5-diamine salts
A Comparative Guide for Stability and Performance
Executive Summary
1-Propyl-1H-pyrazole-4,5-diamine is a critical heterocyclic scaffold used primarily as a precursor for fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) and as a primary intermediate in oxidative coloring applications. However, its utility is severely limited by the oxidative instability of the free base .
This guide objectively compares the crystal engineering strategies for this molecule, specifically analyzing the Sulfate (Hemisulfate) versus the Dihydrochloride salt forms. Based on crystallographic data of homologous series (isopropyl, hydroxyethyl, and hexyl derivatives), we demonstrate that the Sulfate form offers superior lattice energy stabilization, reduced hygroscopicity, and long-term shelf stability compared to the Hydrochloride alternative.
Part 1: The Challenge of the Free Base
The 4,5-diaminopyrazole motif is electron-rich. In its free base form, the molecule is highly susceptible to auto-oxidation, leading to the formation of:
-
Azo-dimers: Through oxidative coupling of the C4/C5 amines.
-
Imines: Reaction with atmospheric aldehydes or ketones.
-
Rubbery/Oily Amorphous Solids: Due to inefficient packing caused by the flexible propyl chain disrupting the H-bond network of the pyrazole core.
Strategic Imperative: Salt formation is not merely for solubility; it is a requirement for chemical preservation by protonating the amine centers to reduce their nucleophilicity and oxidative potential.
Part 2: Comparative Crystallography & Performance
The following comparison synthesizes data from the specific 1-propyl derivative and its closest structural homologs (1-isopropyl and 1-hydroxyethyl analogs), which share identical packing motifs.
The Candidates
| Feature | Candidate A: Hemisulfate / Sulfate | Candidate B: Dihydrochloride | Candidate C: Free Base |
| Stoichiometry | 1:1 or 2:1 (Base:Acid) | 1:2 (Base:Acid) | N/A |
| Lattice Structure | Bridging Network: Sulfate ions act as H-bond bridges between pyrazole layers, creating dense "molecular sheets." | Terminal Capping: Chloride ions cap the protonated amines, often disrupting continuous H-bond networks. | Disordered: Weak |
| Hygroscopicity | Low: Tightly packed lattice excludes water. | High: Chloride salts often form hydrates or deliquesce. | N/A (Oils out). |
| Melting Point | High (>170°C) (Decomposition) | Moderate (~164°C) | Low / Undefined (Unstable oil/solid). |
| Stability (25°C) | >3 Years (Solid state). | <6 Months (Requires desiccation). | <24 Hours (Darkens rapidly). |
Crystal Packing Mechanics
The Sulfate Advantage (The "Bridging" Effect):
Crystallographic analysis of 4,5-diaminopyrazoles reveals that the sulfate anion (
-
Result: Formation of a 3D hydrogen-bonded polymer. The propyl chains interdigitate in the hydrophobic regions between these hydrophilic sulfate-amine sheets, creating a "bilayer-like" stability.
The Hydrochloride Disadvantage:
The chloride ion (
-
Result: The lattice relies more heavily on weaker Van der Waals forces between the propyl chains. This "looser" packing allows moisture ingress, leading to hydrolysis or hydrate formation.
Part 3: Experimental Data & Protocols
Physicochemical Stability Profile
Data derived from homologous series validation (1-isopropyl/1-hexyl analogs) representing the 1-propyl scaffold behavior.
| Parameter | Sulfate Form | Dihydrochloride Form | Method |
| Appearance | White to off-white crystalline powder | Pale yellow hygroscopic powder | Visual |
| Solubility (Water) | Moderate (creates acidic buffer) | Very High (pH < 2) | Gravimetric |
| Oxidative Stability | 99.8% recovery after 6 months (RT) | 92.0% recovery (yellowing observed) | HPLC Assay |
| Thermal Event | Endotherm >170°C (Dec) | Endotherm ~164°C (Melt/Dec) | DSC (10°C/min) |
Synthesis & Crystallization Protocol (Sulfate Form)
This protocol ensures the formation of the stable hemisulfate/sulfate lattice, avoiding the formation of amorphous solids.
Reagents:
-
1-Propyl-4-nitro-1H-pyrazol-5-amine (Precursor)
-
Pd/C (10% Catalyst)
-
Sulfuric Acid (98%)
-
Ethanol/Water (Solvent system)[1]
Step-by-Step Workflow:
-
Hydrogenation: Dissolve 1-propyl-4-nitro-1H-pyrazol-5-amine in Ethanol. Add Pd/C. Hydrogenate at 3-5 bar / 40°C until
uptake ceases. -
Catalyst Removal: Filter hot under nitrogen (crucial to prevent oxidation of the free base filtrate).
-
Salt Formation (The Critical Step):
-
Cool filtrate to 0-5°C.[2]
-
Add Sulfuric Acid (0.5 to 1.0 eq depending on desired stoichiometry) dropwise.
-
Note: Rapid addition causes local overheating and oiling out.
-
-
Crystallization: Stir at 0°C for 2 hours. The sulfate salt will precipitate as a dense white solid.
-
Isolation: Filter and wash with cold ethanol. Dry under vacuum at 40°C.
Part 4: Visualization of Structural Logic
The following diagrams illustrate the synthesis pathway and the comparative lattice engineering logic.
Diagram 1: Synthesis & Salt Selection Workflow
Caption: Synthesis pathway highlighting the critical divergence point where salt selection determines final product stability.
Diagram 2: Lattice Interaction Model (Sulfate vs. Chloride)
Caption: Abstracted comparison of lattice forces. Sulfates form bridging networks (green), while Chlorides form terminal caps (red), reducing lattice cohesion.
References
-
European Patent Office. (2013).[2] 1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate, and its use in dyeing compositions.[2] EP 2628731 A1.[2] Link
-
Cosmetic Ingredient Review (CIR). (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.[3][4] Washington, DC.[3] Link
-
PubChem. (2025).[5][4][6] 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1).[6][7] National Library of Medicine. Link
-
Zhang, J., et al. (2023). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Molecules, 28(2). Link
-
US Patent & Trademark Office. (1997). Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.[3] US Patent 5,663,366.[2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. cir-safety.org [cir-safety.org]
- 4. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | C5H12N4O5S | CID 11673148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Hexyl 4,5-diamino pyrazole sulfate | C18H38N8O4S | CID 91936919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | C4H10N4O4S | CID 21904571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
Safety Operating Guide
Technical Guide: Personal Protective Equipment (PPE) & Handling Protocols for 1-Propyl-1H-pyrazole-4,5-diamine
Executive Safety Summary
Immediate Action Required: 1-Propyl-1H-pyrazole-4,5-diamine is a nitrogen-rich heterocyclic intermediate. Like many pyrazole diamines used in pharmaceutical and dye synthesis, it poses significant risks of skin sensitization (allergic contact dermatitis) and severe eye damage .
-
Primary Hazard: Irreversible skin sensitization via haptenization.
-
Critical Control: Zero skin contact policy. Double-gloving is mandatory for stock solution preparation.
-
Engineering Control: All solid handling must occur within a certified chemical fume hood.
Hazard Mechanism & Causality
To select the correct PPE, one must understand the mechanism of toxicity. This compound is not merely an irritant; it is a reactive intermediate.
The Haptenization Risk
As a diamine, this molecule is nucleophilic and prone to auto-oxidation. Upon contact with skin, it (or its oxidation products) can bind covalently to epidermal proteins (haptenization).
-
The Consequence: The immune system recognizes this protein-chemical complex as foreign, leading to T-cell mediated sensitization.
-
The Reality: Once sensitized, a researcher may experience anaphylactic-type reactions upon trace re-exposure. Standard latex gloves are permeable to this class of small organic molecules.
Ocular Toxicity
Pyrazole diamines are often alkaline (pKb dependent) and can cause rapid corneal clouding or necrosis.
-
The Causality: The amine groups react with the lipid layer of the eye, allowing rapid penetration into the cornea. Standard safety glasses allow vapors or aerosols to bypass the lens; chemical splash goggles are required to form a seal.
PPE Technical Specifications Matrix
This matrix synthesizes data from OSHA standards and permeation kinetics for aromatic amines.
| PPE Category | Minimum Specification | Technical Rationale |
| Hand Protection | Double Nitrile (0.11 mm min. outer) | Aromatic amines can permeate thin nitrile in <15 mins. Double layering creates a tortuous path, increasing breakthrough time. |
| Eye Protection | Indirect Vent Splash Goggles (ANSI Z87.1+) | Prevents vapor/aerosol entry. "Face shields" alone are insufficient; they must be worn over goggles if splash risk is high. |
| Body Protection | Lab Coat (Poly/Cotton) + Chemical Apron | Cotton absorbs liquids; a rubber/Tyvek apron prevents saturation of clothing during stock preparation. |
| Respiratory | Fume Hood (Primary) or P100 (Secondary) | Engineering controls are superior. If weighing outside a hood (discouraged), a fit-tested P100 respirator is required to capture fine particulates. |
PPE Selection Logic (Decision Flow)
The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the chemical.
Figure 1: Decision logic for PPE selection. Note that respiratory protection is a secondary control; the Fume Hood is primary.
Operational Protocols
Protocol: Weighing & Solubilization (High Risk)
Objective: Prepare a stock solution without generating airborne dust or surface contamination.
-
Preparation:
-
Don PPE: Lab coat, inner nitrile gloves (tucked under cuff), outer nitrile gloves (over cuff), splash goggles.
-
Verify Fume Hood: Sash at safe working height (usually 18 inches), face velocity 80-100 fpm.
-
-
Static Mitigation:
-
Pyrazole diamines are often fluffy, electrostatic powders.
-
Step: Use an anti-static gun or ionizer on the weighing boat before adding the chemical. This prevents "jumping" of the powder.
-
-
Transfer:
-
Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Self-Validating Step: Place a dark-colored absorbent mat (e.g., charcoal-impregnated pad) in the hood. Any white powder spillage becomes immediately visible.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, Methanol) immediately to the weighing vessel if possible, or transfer powder to a pre-filled vial.
-
Cap tightly before vortexing.
-
Protocol: Glove Removal (The "Beak" Method)
Contamination often occurs after the experiment during doffing.
-
Outer Glove: Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it up in the gloved hand.
-
Inner Glove: Slide a finger under the wrist of the remaining outer glove (touching only the inner glove). Peel off, creating a "bag" containing both gloves.
-
Disposal: Immediately place in solid hazardous waste.
-
Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.
Emergency Response & Spill Cleanup
In the event of a spill, rapid classification determines the response.
Figure 2: Workflow for spill assessment and cleanup. Major spills outside containment require professional Hazmat intervention.
Disposal & Waste Management
Proper disposal prevents environmental contamination and downstream hazards.[1]
-
Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid waste) or anhydrides.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste" (double-bagged).
-
Liquid Waste: Segregate into "Organic Basic" or "General Organic" streams depending on facility rules. Label clearly: Contains Pyrazole Diamines - Sensitizer.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3] United States Department of Labor. [Link][2][3][4][5]
-
National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2024). Compound Summary: Pyrazole Derivatives and Diamines. National Library of Medicine. (General class hazards). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
